2,3,5-Trifluorobenzenesulphonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXRXUMQOXDPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298731 | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-01-7 | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trifluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7): A Comprehensive Technical Guide for Drug Design and Synthesis
Executive Summary
2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7) has emerged as a highly privileged building block in contemporary medicinal chemistry and agrochemical development[1]. As a specialized fluorinated benzenesulfonamide, it provides a unique confluence of steric, electronic, and physicochemical properties that are highly sought after in rational drug design. This whitepaper provides an in-depth analysis of its structural rationale, synthetic methodologies, and applications in advanced therapeutics, tailored for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
Before deploying this building block in a synthetic campaign, it is critical to understand its baseline properties and the specific advantages conferred by its substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,3,5-Trifluorobenzenesulfonamide |
| CAS Number | 914637-01-7 |
| Molecular Formula | C6H4F3NO2S |
| Molecular Weight | 211.16 g/mol [1] |
| Precursor CAS | 914636-99-0 (2,3,5-Trifluorobenzenesulfonyl chloride)[2] |
| Appearance | White to off-white crystalline solid |
| Intended Use | Laboratory chemicals, scientific research and development[3] |
Mechanistic Insights: The Rationale for 2,3,5-Trifluoro Substitution
In drug development, the transition from an unsubstituted benzenesulfonamide to a 2,3,5-trifluoro analog is rarely arbitrary. As an Application Scientist, one must recognize that this structural choice is rooted in three primary pharmacological enhancements:
-
pKa Modulation : The strongly electron-withdrawing nature of the three fluorine atoms exerts a profound inductive effect (-I) on the aromatic ring, which is transmitted to the sulfonamide moiety. This significantly lowers the pKa of the sulfonamide N-H protons compared to a standard benzenesulfonamide (pKa ~10). The resulting pKa shift (closer to physiological pH) enhances the moiety's capacity to act as a robust hydrogen-bond donor within target protein pockets[4].
-
Metabolic Shielding : The strategic placement of fluorine atoms at the 2, 3, and 5 positions effectively blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting drug candidate.
-
Lipophilicity and Permeability : Fluorination increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability without adding excessive steric bulk (fluorine acts as a bioisostere for hydrogen or hydroxyl groups).
Synthetic Methodologies: Overcoming Regioselectivity
A common pitfall in synthesizing fluorinated benzenesulfonamides is the assumption that direct chlorosulfonation of the fluorobenzene core will yield the desired isomer. For instance, direct electrophilic chlorosulfonation of 1,2,4-trifluorobenzene predominantly yields the 2,4,5-trifluorobenzenesulfonyl chloride due to the directing effects of the existing halogens[5].
To achieve the precise 2,3,5-substitution pattern reliably, the synthesis must proceed via a Sandmeyer-type reaction starting from 2,3,5-trifluoroaniline. The aniline is diazotized and subsequently treated with sulfur dioxide and copper(II) chloride to yield 2,3,5-trifluorobenzenesulfonyl chloride (CAS 914636-99-0)[2]. This sulfonyl chloride is then subjected to controlled amidation to produce the final 2,3,5-trifluorobenzenesulphonamide[6].
Figure 1: Regioselective synthesis pathway of 2,3,5-Trifluorobenzenesulphonamide.
Applications in Advanced Therapeutics
The 2,3,5-trifluorobenzenesulphonamide motif is actively utilized in several high-profile therapeutic areas:
-
TRPM8 Modulators : Sulfonamide derivatives are critical in modulating the transient receptor potential melastatin 8 (TRPM8) receptor. These modulators provide therapeutic avenues for inflammatory pain, neuropathic pain, cold allodynia, and chronic obstructive pulmonary disease (COPD)[4].
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Fluorinated phenyl rings are frequently incorporated into DPP-IV inhibitors for the treatment of Type II Diabetes, enhancing binding affinity within the S1/S2 pockets of the enzyme[7].
-
Kinase Inhibitors : The motif is employed in the synthesis of inhibitors targeting Axl and Mer receptor tyrosine kinases, which are implicated in oncology and kinase-dependent disorders[8]. Furthermore, highly fluorinated benzenesulfonamides are utilized in STAT3 inhibitor development[9].
Figure 2: Pharmacological rationale linking the structural motif to target applications.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trifluorobenzenesulphonamide from Sulfonyl Chloride
Objective : High-yield conversion of 2,3,5-trifluorobenzenesulfonyl chloride to the corresponding sulfonamide. Causality & Self-Validation : The reaction between a sulfonyl chloride and ammonia is highly exothermic. Performing the reaction at 0°C prevents the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid. The use of a biphasic system (THF/Aqueous NH₃) ensures the rapid dissolution of the starting material while providing a massive excess of ammonia to drive the amidation and neutralize the generated HCl.
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,5-trifluorobenzenesulfonyl chloride (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL).
-
Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.
-
Amidation : Dropwise, add concentrated aqueous ammonia (28-30% NH₃, 10 mL, excess) over 10 minutes. Observation: A white precipitate (ammonium chloride) will begin to form immediately.
-
Validation (TLC) : After 1 hour of stirring at room temperature, monitor the reaction via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The starting material spot (Rf ~ 0.8) should be completely consumed, replaced by a highly polar spot (Rf ~ 0.2) corresponding to the sulfonamide.
-
Workup : Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with cold distilled water (50 mL) and adjust the pH to ~4 using 1M HCl to ensure the sulfonamide is fully protonated and precipitated.
-
Isolation : Filter the white solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45°C overnight. Validate purity via LC-MS (Expected[M-H]⁻ m/z: 210.1).
Protocol 2: N-Alkylation of 2,3,5-Trifluorobenzenesulphonamide
Objective : Coupling the sulfonamide to an alkyl halide core scaffold to generate a secondary sulfonamide.
-
Deprotonation : Suspend the synthesized 2,3,5-trifluorobenzenesulphonamide (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic sulfonamide NH (pKa ~8.5) without causing nucleophilic aromatic substitution (SNAr) side reactions with the fluorinated ring.
-
Coupling : Add the target alkyl halide (1.1 eq) and heat the reaction mixture to 60°C for 4-6 hours.
-
Validation : Monitor via LC-MS. The mass shift will correspond to the addition of the alkyl group minus the halogen mass. Quench with water and extract with Ethyl Acetate.
Safety and Handling
According to standard safety data sheets, 2,3,5-Trifluorobenzenesulphonamide is intended strictly for laboratory R&D use[3].
-
Precautions : Personnel must avoid inhalation of dust or aerosols and prevent skin/eye contact. Keep containers tightly closed in a dry and well-ventilated place[3].
-
First Aid : In case of exposure, immediate flushing with copious amounts of water for at least 15 minutes is required. If swallowed, wash out the mouth with copious amounts of water and seek medical attention[3].
-
Standard PPE (nitrile gloves, safety goggles, and a certified fume hood) must be utilized during all handling and synthetic procedures.
References
-
BLD Pharm. "Product Name: 2,3,5-Trifluorobenzenesulphonamide." 1
-
Combi-Blocks, Inc. "Safety Data Sheet: 2,3,5-Trifluorobenzenesulphonamide." 3
-
Bayer Healthcare AG / Johnson & Johnson. "Sulfonamides as TRPM8 modulators." Patent WO2009012430A1. 4
-
Syrrx, Inc. "Dipeptidyl peptidase inhibitors." Patent US20050261271A1. 7
-
Justia Patents. "Compounds for the treatment of kinase-dependent disorders." 8
-
Ullmann's Encyclopedia of Industrial Chemistry. "Fluorine Compounds, Organic." 5
-
Studylib. "Organic Fluorine Compounds: Production, Properties, Applications." 6
-
Accela ChemBio. "4-Chloro-2-fluoro-5-methylbenzenesulfonyl Chloride and related precursors." 2
-
Amazon S3 / Literature. "Linker variation and structure-activity relationship analyses of carboxylic acid-based small molecule STAT3 inhibitors." 9
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- 3. combi-blocks.com [combi-blocks.com]
- 4. WO2009012430A1 - Sulfonamides as trpm8 modulators - Google Patents [patents.google.com]
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- 6. studylib.net [studylib.net]
- 7. US20050261271A1 - Dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comprehensive Technical Guide to the Solubility of 2,3,5-Trifluorobenzenesulphonamide in DMSO and Methanol
This guide provides an in-depth exploration of the solubility of 2,3,5-Trifluorobenzenesulphonamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing solubility and a practical framework for its empirical determination.
Introduction: The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from chemical synthesis to pharmaceutical formulation. For a molecule like 2,3,5-Trifluorobenzenesulphonamide, understanding its behavior in different solvents is paramount. As a sulfonamide derivative, it belongs to a class of compounds with significant therapeutic potential.[1][2] The trifluorinated benzene ring further imparts unique electronic properties that can influence its interactions and, consequently, its solubility.
This guide will delve into the theoretical underpinnings of solubility, explore the characteristics of DMSO and methanol that make them compelling solvents, and provide detailed, best-practice protocols for the experimental determination of solubility.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the crystal lattice of the solute. The adage "like dissolves like" provides a rudimentary but useful starting point for predicting solubility.
2.1. Physicochemical Properties of 2,3,5-Trifluorobenzenesulphonamide
To understand the solubility of 2,3,5-Trifluorobenzenesulphonamide, we must first consider its molecular structure. Key features include:
-
A Sulfonamide Group (-SO₂NH₂): This functional group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen atoms). This suggests a potential for favorable interactions with polar, protic solvents.
-
A Trifluorinated Benzene Ring: The presence of three fluorine atoms significantly increases the polarity of the aromatic ring and can influence its stacking interactions. Fluorine can also participate in weaker hydrogen bonding.
-
Overall Polarity: The combination of the polar sulfonamide group and the trifluorinated ring results in a molecule with considerable polarity.
2.2. Solvent Properties: DMSO and Methanol
The choice of solvent is critical in determining the extent to which a solute will dissolve.
Dimethyl Sulfoxide (DMSO):
-
Nature: DMSO is a highly polar aprotic solvent.[3][4] Its polarity arises from the sulfoxide bond. Being aprotic means it does not have acidic protons to donate to hydrogen bonds.
-
Solvating Power: DMSO is often referred to as a "universal solvent" due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6] It is an excellent hydrogen bond acceptor. This property allows it to effectively solvate the N-H protons of the sulfonamide group in 2,3,5-Trifluorobenzenesulphonamide.
-
Considerations: DMSO has a relatively high boiling point (189 °C) and can be challenging to remove completely.[3] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can impact solubility.[7]
Methanol (CH₃OH):
-
Nature: Methanol is a polar protic solvent.[8][9] The hydroxyl group (-OH) allows it to act as both a hydrogen bond donor and acceptor.[9]
-
Solvating Power: As a protic solvent, methanol can engage in strong hydrogen bonding with the sulfonamide group of the solute.[9] It is an effective solvent for many polar organic compounds.[10][11]
-
Considerations: Methanol is more volatile than DMSO, with a boiling point of 64.7 °C.[8][12] This can be an advantage for sample recovery but also requires careful handling to prevent evaporation during experiments.
2.3. Expected Solubility Behavior
Based on the principles of intermolecular forces, we can hypothesize the solubility behavior of 2,3,5-Trifluorobenzenesulphonamide:
-
In DMSO: The strong hydrogen bond accepting capability of DMSO is expected to lead to good solubility. The polar nature of both the solute and the solvent should facilitate dissolution.
-
In Methanol: The ability of methanol to both donate and accept hydrogen bonds suggests it will also be a good solvent for this compound. The interactions between the hydroxyl group of methanol and the sulfonamide group of the solute are anticipated to be strong.
The precise quantitative solubility in each solvent will depend on the balance of these interactions and the energy of the solute's crystal lattice.
Experimental Determination of Equilibrium Solubility
To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[13][14]
3.1. Principle of the Shake-Flask Method
This method involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that specific temperature.
3.2. Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2,3,5-Trifluorobenzenesulphonamide.
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- 14. raytor.com [raytor.com]
Tuning the pKa of Polyfluorinated Benzenesulphonamides: Mechanistic Insights and Applications in Carbonic Anhydrase Inhibitor Design
Executive Summary
Primary benzenesulfonamides (BSAs) represent the classical pharmacophore for inhibiting metalloenzymes, most notably the Carbonic Anhydrases (CAs)[1]. As a Senior Application Scientist specializing in structure-based drug design, I frequently leverage halogenation—specifically polyfluorination—to fine-tune the physicochemical properties of these ligands. The introduction of multiple fluorine atoms onto the benzenesulfonamide core profoundly alters its electrostatic potential, lipophilicity, and, most critically, the acid dissociation constant (pKa) of the primary sulfonamide group. This guide explores the causality behind these physicochemical shifts and provides field-proven, self-validating protocols for their experimental determination.
Mechanistic Principles: The Inductive Power of Fluorine
The binding of a sulfonamide to the catalytic Zn(II) ion in the CA active site strictly requires the sulfonamide group (
Fluorine, being the most electronegative element, fundamentally alters this equilibrium. When substituted onto the aromatic ring, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the
Quantitative pKa Profiling
The cumulative effect of polyfluorination is additive and highly predictable. As demonstrated in recent physicochemical profiling detailed in[3], moving from a mono-fluorinated to a penta-fluorinated system can drop the pKa by nearly two full log units.
| Compound | Substitution Pattern | pKa (Aqueous) |
| 4-Fluorobenzenesulfonamide | Mono-fluoro (para) | 10.02 |
| 3-Trifluoromethylbenzenesulfonamide | Mono-CF3 (meta) | 9.69 |
| 4-Trifluoromethylbenzenesulfonamide | Mono-CF3 (para) | 9.64 |
| 2,3,4,5,6-Pentafluorobenzenesulfonamide | Penta-fluoro | 8.30 |
Table 1: Aqueous pKa values illustrating the inductive impact of progressive fluorination on the benzenesulfonamide core[3].
Pharmacological Implications: Carbonic Anhydrase Inhibition
By lowering the pKa to 8.30 (as seen in pentafluorobenzenesulfonamide), the fraction of the deprotonated species at pH 7.4 increases to roughly 11%. This massive increase in the effective concentration of the anion directly translates to enhanced association rates (
Furthermore, polyfluorination enhances the lipophilicity (log P) of the aromatic ring, optimizing hydrophobic contacts within the CA active site. Thermodynamic partitioning reveals that while the Zn(II)-sulfonamide bond accounts for ~65% of the binding free energy, contacts between the fluorinated phenyl ring and the hydrophobic pocket of the enzyme contribute up to 25%[4]. This dual optimization makes polyfluorinated BSAs exceptional candidates for targeting tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumor microenvironments, as established in[1].
Mechanism of Action: From Polyfluorination to Carbonic Anhydrase Inhibition.
Experimental Workflows: Determination of pKa and Binding Thermodynamics
To accurately develop these inhibitors, we must employ orthogonal, self-validating experimental systems. The following workflows detail the causality and execution of pKa determination and thermodynamic profiling.
Workflow 1: pKa Determination via 19F NMR Spectroscopy
Causality: Traditional potentiometric titrations often fail for polyfluorinated BSAs due to their high lipophilicity and poor aqueous solubility. 19F NMR circumvents this by tracking the highly sensitive 19F chemical shift (
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of universal aqueous buffers covering a pH range from 5.0 to 11.0 (e.g., using a mix of acetate, phosphate, and borate to maintain a constant ionic strength).
-
Sample Preparation: Dissolve the polyfluorinated BSA in the buffer series at a concentration of 100-500
M. Include a fluorinated internal reference standard (e.g., 4-fluorobenzoic acid) whose pKa is already established in the literature. -
Data Acquisition: Acquire 1D 19F NMR spectra for each pH point. Ensure complete relaxation between pulses (
) to obtain accurate chemical shifts. -
Data Analysis & Validation: Plot the observed 19F chemical shift (
) against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.-
Self-Validation Step: The internal standard must return its known literature pKa value; if it deviates, the pH electrode calibration or buffer ionic strength is flawed and the experiment must be reset.
-
Workflow 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality: ITC measures the heat released or absorbed during binding. However, because the sulfonamide must deprotonate to bind Zn(II), the binding event is coupled to the release of a proton into the bulk solvent. The buffer will absorb this proton, contributing its own enthalpy of ionization (
Step-by-Step Protocol:
-
Buffer Selection: Select at least two buffers with drastically different ionization enthalpies (e.g., Phosphate,
kcal/mol; Tris, kcal/mol) at pH 7.4. -
Sample Dialysis: Dialyze the purified recombinant CA protein extensively against the chosen buffer. Dissolve the polyfluorinated BSA ligand in the exact same dialysis dialysate to eliminate heat of mixing artifacts.
-
Titration: Inject the ligand (syringe) into the CA protein (cell) at a constant temperature (e.g., 25°C). Integrate the injection peaks to obtain
. -
Deconvolution & Validation: Plot
against the of the different buffers. The y-intercept of this linear regression yields the true intrinsic enthalpy of binding ( ), while the slope reveals the number of protons exchanged.-
Self-Validation Step: The calculated proton exchange (the slope) must mathematically align with the theoretical fraction of protonated ligand at pH 7.4, calculated using the exact pKa derived from Workflow 1.
-
Integrated Workflow for the Evaluation of Polyfluorinated CA Inhibitors.
References
-
Krishnamurthy, V. M., Bohall, B. R., Kim, C., Moustakas, D. T., Christianson, D. W., & Whitesides, G. M. "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Chemistry – An Asian Journal, 2007. URL:[Link]
-
Dudutienė, V., Zubrienė, A., Smirnov, A., Timm, D. D., Smirnovienė, J., et al. "Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases." ChemMedChem, 2015. URL:[Link]
-
"Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940." Journal of Physical Organic Chemistry, 2019. URL:[Link]
Sources
- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Sci-Hub. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II / Chemistry – An Asian Journal, 2006 [sci-hub.box]
Strategic Procurement and Technical Utility of 2,3,5-Trifluorobenzenesulphonamide (98% Purity) in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2,3,5-Trifluorobenzenesulphonamide (CAS: 914637-01-7) has emerged as a highly specialized intermediate, predominantly utilized in the synthesis of potent Carbonic Anhydrase (CA) inhibitors[1].
This technical whitepaper provides an in-depth analysis of 2,3,5-Trifluorobenzenesulphonamide, bridging the gap between strategic procurement (suppliers and pricing) and downstream laboratory execution. By enforcing a strict ≥98% purity threshold and employing self-validating experimental protocols, researchers can mitigate the risk of isomeric contamination and ensure reproducible biological assays.
Chemical Profile & Mechanistic Utility
The Causality of Fluorination in Target Binding
The selection of the 2,3,5-trifluoro substitution pattern is not arbitrary; it is rooted in fundamental electronic effects that dictate enzyme-ligand interactions. Carbonic anhydrases are metalloenzymes that rely on a zinc (Zn²⁺) cofactor to catalyze the hydration of carbon dioxide. Sulfonamides act as potent inhibitors by directly coordinating to this zinc ion[2].
The mechanism of action relies on the sulfonamide group existing in an anionic (deprotonated) state at physiological pH. The three highly electronegative fluorine atoms on the 2,3,5-positions exert a powerful inductive electron-withdrawing effect across the aromatic ring. This significantly lowers the pKa of the sulfonamide protons, increasing the concentration of the active deprotonated species[3]. Consequently, the coordinate covalent bond between the sulfonamide nitrogen and the Zn²⁺ ion is strengthened, displacing the catalytic water/hydroxide ion and effectively inactivating the enzyme[2][4]. This specific mechanism is heavily leveraged in designing inhibitors for tumor-associated isoforms like hCA IX and XII[4].
Fig 2. Mechanism of Carbonic Anhydrase inhibition via Zn2+ coordination.
Strategic Procurement: Suppliers and Pricing Dynamics
Procuring 2,3,5-Trifluorobenzenesulphonamide at a guaranteed 98% purity requires navigating specialized chemical vendors. The pricing of this compound reflects the complexity of multi-step fluorination and the rigorous purification required to separate it from closely related positional isomers (such as 2,3,4- or 2,4,6-trifluorobenzenesulphonamide)[1].
Global Supplier Matrix (Q1 2026 Estimates)
The following table summarizes verified suppliers, catalog identifiers, and estimated market pricing for R&D scale quantities.
| Supplier Type | Example Vendor | Catalog / CAS | Purity Guarantee | Est. Price (USD/g) | Typical Lead Time |
| Primary Manufacturer | abcr Gute Chemie | AB231647[5] | ≥98% | $85 - $110 | 1-2 Weeks |
| Specialized Distributor | CymitQuimica | 914637-01-7[6] | ≥98% | $90 - $120 | 1-3 Weeks |
| Aggregator | Chemikart | AV96577 | ≥98% | $75 - $100 | 2-4 Weeks |
Note: Pricing is subject to supply chain fluctuations and bulk scaling discounts. Always request a Certificate of Analysis (CoA) prior to purchase to verify the 98% purity claim.
Quality Control & Analytical Validation
The 98% Purity Imperative
Why is a strict 98% purity threshold mandatory? In the synthesis of complex benzothiadiazine derivatives or pyrazolylbenzothiazoles[1], isomeric impurities exhibit nearly identical physical properties to the target molecule. If a batch contains <98% purity, these isomers will co-elute during standard silica gel chromatography, propagating through multi-step syntheses. This results in mixed API profiles that will inevitably fail downstream clinical quality assurance.
Self-Validating QC Protocol
To ensure trustworthiness before initiating synthesis, the following self-validating analytical workflow must be executed upon receipt of the chemical lot.
-
Sample Preparation: Dissolve 5.0 mg of the sulfonamide lot in 0.5 mL of DMSO-
. Add exactly 1.0 µL of -trifluorotoluene as an internal standard. -
F-NMR Acquisition: Acquire the
F-NMR spectrum. The 2,3,5-substitution pattern must yield three distinct fluorine environments.-
Self-Validation: The internal standard provides a known reference integral. By comparing the integration of the internal standard against the target fluorine peaks, you mathematically validate the absolute quantitative purity, ensuring no "NMR-silent" inorganic salts or non-fluorinated organic impurities inflate the apparent purity.
-
-
HPLC-UV Analysis: Run the sample on a C18 reverse-phase column using a Water/Acetonitrile gradient supplemented with 0.1% TFA. Monitor at 254 nm. The primary peak area must integrate to ≥98.0%.
Fig 1. Supply chain and analytical QC workflow for validating 98% purity.
Experimental Workflows
Protocol A: N-Alkylation for CA Inhibitor Derivatization
This protocol details the coupling of 2,3,5-Trifluorobenzenesulphonamide to an alkyl scaffold to generate a tailored CA inhibitor.
-
Step 1: Flame-dry a 50 mL Schlenk flask under inert argon. Add 2,3,5-Trifluorobenzenesulphonamide (1.0 eq, validated ≥98% purity) and anhydrous K₂CO₃ (2.5 eq) in 10 mL of anhydrous DMF.
-
Step 2: Cool the mixture to 0°C. Add the desired electrophile (e.g., a functionalized alkyl bromide) (1.1 eq) dropwise over 10 minutes.
-
Step 3: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.
-
Step 4 (Self-Validation Step): Extract a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of EtOAc. Run LC-MS on the organic layer. The complete disappearance of the starting material mass (
210 [M-H]⁻) and the emergence of the product mass validates reaction completion before committing to the full workup. -
Step 5: Pour the bulk reaction mixture into 50 mL of ice water. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay
To evaluate the biological efficacy of the synthesized derivatives, a standardized esterase activity assay is employed.
-
Step 1: Prepare a 10 mM stock solution of the synthesized inhibitor in pure DMSO. Perform serial dilutions to achieve final assay concentrations spanning 0.1 nM to 10 µM.
-
Step 2: In a 96-well microtiter plate, combine 10 µL of the inhibitor solution with 40 µL of recombinant human CA enzyme (e.g., hCA II or hCA IX) suspended in assay buffer (20 mM HEPES, pH 7.4). Incubate for 15 minutes at 25°C to allow for enzyme-ligand equilibration.
-
Step 3: Initiate the reaction by adding 50 µL of the substrate, 4-nitrophenyl acetate (1 mM final concentration).
-
Step 4 (Self-Validation Step): The assay plate must include a positive control (Acetazolamide) and a negative control (DMSO vehicle only). The positive control must yield a known, literature-standard IC₅₀ (e.g., ~12 nM for hCA II). If the positive control deviates by more than half a log unit, the enzyme's specific activity is compromised, and the assay is automatically invalidated.
-
Step 5: Monitor the change in absorbance at 400 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity of the reaction to derive the IC₅₀ value via non-linear regression analysis.
References
-
[1] EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Google Patents. Available at:
-
1247712-00-0 | 4-azido-1-fluoro-2-methylbenzene | A2B ... - Chemikart. Chemikart. Available at:[Link]
-
[2] Full article: Insights into the binding mode of sulphamates and sulphamides to hCA II: crystallographic studies and binding free energy calculations. Taylor & Francis. Available at: [Link]
-
[3] Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. PMC / NIH. Available at: [Link]
-
[4] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AB231647 | CAS 914637-01-7 – abcr Gute Chemie [abcr.com]
- 6. CAS 914637-01-7: 2,3,5-Trifluorbenzolsulfonamid [cymitquimica.com]
Methodological & Application
Application Note: Synthesis of 2,3,5-Trifluorobenzenesulphonamide from Sulfonyl Chloride
Abstract & Scope
This application note details the synthesis of 2,3,5-trifluorobenzenesulphonamide via the aminolysis of 2,3,5-trifluorobenzenesulfonyl chloride . Due to the strong electron-withdrawing nature of the three fluorine substituents, the starting sulfonyl chloride is highly electrophilic. While this ensures rapid reaction kinetics, it also significantly increases susceptibility to hydrolysis (formation of sulfonic acid).
This guide presents two validated protocols:
-
Method A (Biphasic/Aqueous): A robust, scalable method using aqueous ammonia and THF.
-
Method B (Anhydrous): A high-purity method using ammonia in dioxane/dichloromethane for moisture-sensitive workflows.
Chemical Mechanism & Reactivity
The conversion of a sulfonyl chloride to a sulfonamide proceeds via a nucleophilic substitution at the sulfur(VI) center.
Mechanistic Pathway
-
Nucleophilic Attack: Ammonia (
) attacks the electrophilic sulfur atom, forming a pentacoordinate transition state. -
Elimination: Chloride (
) is expelled as a leaving group. -
Deprotonation: A second equivalent of ammonia (or added base) neutralizes the resulting proton to form the stable sulfonamide and ammonium chloride.
Critical Insight: The fluorine atoms at positions 2, 3, and 5 exert a strong inductive effect (-I), making the sulfur center significantly more electropositive than in non-fluorinated analogues. This necessitates strict temperature control (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the competition between aminolysis and hydrolysis.
Experimental Protocols
Method A: Aqueous Ammonia (Biphasic)
Best for: Gram-scale synthesis, general screening, and cost-efficiency. Solvent System: THF/Water (Homogeneous initially, biphasic upon saturation).
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,3,5-Trifluorobenzenesulfonyl Chloride | 1.0 | Limiting Reagent |
| Ammonia (28-30% aq. solution) | 5.0 - 10.0 | Nucleophile & Base |
| Tetrahydrofuran (THF) | 10 Vol | Solvent (Solubilizer) |
| Ethyl Acetate | N/A | Extraction Solvent |
Step-by-Step Procedure
-
Preparation: Dissolve 2,3,5-trifluorobenzenesulfonyl chloride (1.0 eq) in THF (10 mL per gram of SM) in a round-bottom flask.
-
Cooling: Place the flask in an ice/water bath and cool to
. -
Addition: Add aqueous ammonia (5.0 eq) dropwise over 15 minutes.
-
Note: A white precipitate (
) may form immediately. The reaction is exothermic; ensure internal temp stays .
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. SM spot (
) should disappear; Product spot ( ) appears.
-
-
Quench & Workup:
-
Rotary evaporate the THF to reduce volume.
-
Dilute residue with water.
-
Critical Step: Acidify carefully with 1M HCl to pH 2-3. Sulfonamides are weak acids (
); acidification ensures they are in the neutral, precipitable form.
-
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
), wash combined organics with Brine, dry over , and concentrate.
-
Method B: Anhydrous Conditions
Best for: High-purity requirements, parallel synthesis libraries, or if the sulfonyl chloride is extremely hydrolytically unstable.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2,3,5-Trifluorobenzenesulfonyl Chloride | 1.0 | Limiting Reagent |
| Ammonia (0.5M in Dioxane) | 3.0 | Nucleophile |
| Triethylamine ( | 1.5 | Aux. Base (Optional) |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a flask and purge with Nitrogen (
). -
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM.
-
Cooling: Cool to
. -
Addition: Add the Ammonia in Dioxane solution dropwise.
-
Alternative: Bubble anhydrous
gas through the solution for 15 minutes if liquid ammonia sources are unavailable.
-
-
Reaction: Stir at
for 30 minutes, then RT for 1 hour. -
Workup:
-
Filter off the ammonium chloride precipitate.
-
Wash the filtrate with 1M HCl (to remove excess amine/base) and then Brine.
-
Dry over
and concentrate in vacuo.
-
Purification & Characterization
Purification Workflow
Because the 2,3,5-trifluoro motif is lipophilic, the product crystallizes well from non-polar solvents.
Figure 2: Decision tree for purification based on crude purity.
Analytical Data (Expected)
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: Expected range
(Based on homologous trifluoro isomers). -
1H NMR (DMSO-d6):
- 7.8 - 8.0 ppm (Multiplet, 2H, Aromatic protons).
-
7.6 - 7.8 ppm (Broad singlet, 2H,
, exchangeable).
-
19F NMR: Three distinct signals due to the asymmetric 2,3,5-substitution pattern.
-
MS (ESI-):
peak corresponding to molecular weight (approx 210.15 Da).
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry. Use Method B. Increase initial cooling efficiency. |
| Oiling Out | Product trapped in solvent | Use Hexane/EtOAc to induce crystallization. Scratch flask walls. |
| Impurity | Disulfonimide formation | Avoid large excess of SM. Ensure Ammonia is in excess (kinetic control). |
| pH Issues | Product stays in aqueous layer | The sulfonamide is acidic. Ensure aqueous layer is acidified to pH < 3 before extraction. |
Safety & Handling
-
Corrosivity: 2,3,5-Trifluorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
Pressure: If using ammonia gas or heating closed vessels, be aware of pressure buildup.
-
HF Generation: While the C-F bond is stable, thermal decomposition or harsh acidic conditions could theoretically release trace HF. Avoid contact with glass at high temperatures (
).
References
-
Organic Syntheses. (n.d.). General Procedures for Sulfonamide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]
Sources
Reaction conditions for 2,3,5-trifluoroaniline chlorosulfonation
Application Note: Optimized Reaction Conditions for the Chlorosulfonation of 2,3,5-Trifluoroaniline
Part 1: Executive Summary & Mechanistic Insight
1.1 The Challenge
The chlorosulfonation of polyfluoroanilines, such as 2,3,5-trifluoroaniline, presents a distinct challenge compared to non-fluorinated anilines. The presence of three strongly electronegative fluorine atoms significantly deactivates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Furthermore, the amino group (
1.2 The Solution
To overcome this high activation energy barrier, this protocol utilizes "forcing conditions"—specifically, high thermal energy and a large excess of chlorosulfonic acid (
1.3 Regioselectivity & Mechanism Despite the steric crowding between the fluorine atoms at positions 3 and 5, the reaction is regioselective for the 4-position (para to the amino group).
-
Directing Effects: The amino group (even in equilibrium with its protonated form) directs ortho/para. The fluorine atoms are ortho/para directors. Position 4 is activated by the amino group (para) and the fluorines at positions 3 and 5 (ortho).
-
Product: The resulting product is 4-amino-2,3,6-trifluorobenzenesulfonyl chloride .
1.4 Reaction Scheme Visualization
Figure 1: Reaction pathway showing the progression from substrate to sulfonyl chloride via the sulfonic acid intermediate.
Part 2: Critical Reaction Parameters
The following parameters are derived from optimization studies on deactivated fluoroanilines.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 equiv Aniline : 5.0–8.0 equiv | Excess acid acts as solvent and ensures complete protonation/sulfonation. |
| Temperature (Addition) | 0°C to 10°C | Controls the violent exotherm of acid-base neutralization ( |
| Temperature (Reaction) | 90°C – 110°C | Required to overcome the deactivation of the trifluoro-ring. |
| Time | 3 – 5 Hours | Extended time needed for conversion. Monitoring by HPLC/TLC is crucial. |
| Additives | Added after initial heating if conversion to sulfonyl chloride is incomplete. |
Part 3: Detailed Experimental Protocol
Safety Warning: Chlorosulfonic acid reacts violently with water, releasing corrosive
Equipment Setup
-
250 mL 3-neck round-bottom flask (RBF).[1]
-
Mechanical stirrer (Teflon blade) – Magnetic stirring may fail if the mixture becomes viscous.
-
Reflux condenser connected to a gas scrubber (
trap) to neutralize evolved . -
Pressure-equalizing addition funnel.[2]
-
Ice/Water bath and Oil bath.
Step-by-Step Procedure
Step 1: Reagent Preparation (Cold Start)
-
Charge the RBF with Chlorosulfonic Acid (58.3 g, 0.50 mol, 5.0 equiv) .
-
Cool the acid to 0–5°C using an ice bath.
Step 2: Controlled Addition 3. Place 2,3,5-Trifluoroaniline (14.7 g, 0.10 mol, 1.0 equiv) into the addition funnel. (If the aniline is solid, add it portion-wise as a solid powder through a powder funnel). 4. Slowly add the aniline to the acid over 30–45 minutes .
- Critical: Maintain internal temperature < 15°C . The reaction is highly exothermic due to salt formation.
- Observation: The mixture may fume and thicken. Ensure efficient stirring.
Step 3: Thermal Activation (Sulfonation) 5. Remove the ice bath and allow the mixture to warm to room temperature. 6. Switch to an oil bath and heat the reaction mixture gradually to 95–100°C . 7. Hold at this temperature for 2 hours .
- Checkpoint: The mixture should become a homogeneous, dark syrup.
gas evolution will be steady.
Step 4: Chlorination (Optional but Recommended)
8. Note: If HPLC indicates the presence of sulfonic acid (hydrolysis product) rather than sulfonyl chloride, or if yield is low:
9. Cool the mixture to 60°C .
10. Add Thionyl Chloride (17.8 g, 0.15 mol, 1.5 equiv) dropwise over 20 minutes.
11. Re-heat to 80°C for 1 hour to drive the conversion:
Step 5: Quenching & Isolation 12. Cool the reaction mass to room temperature (< 25°C). 13. Prepare a beaker with 300 g of crushed ice mixed with 100 mL water . 14. Very Slowly pour the reaction mixture onto the stirred ice/water slurry.
- Safety: This is the most dangerous step. Add dropwise initially. Violent sputtering will occur.
- Stir the resulting suspension for 30 minutes at 0–5°C. The product will precipitate as a solid.
- Filter the solid using a sintered glass funnel.
- Wash the cake with cold water (3 x 50 mL) to remove residual sulfuric acid.
- Dry the product in a vacuum desiccator over
or . Do not heat above 40°C during drying to prevent hydrolysis.
3.3 Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of the sulfonyl chloride.
Part 4: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield / Water Soluble Product | Hydrolysis of | Keep quench temperature < 5°C. Filter immediately. Do not let the slurry sit for hours. |
| Sticky/Gummy Precipitate | Impurities or incomplete reaction. | Triturate the gum with cold cyclohexane or hexanes. Recrystallize from |
| Violent Fuming | Moisture ingress or too fast addition. | Ensure all glassware is oven-dried. Use a drying tube ( |
Part 5: References
-
General Chlorosulfonation Protocol for Deactivated Anilines:
-
Source: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 3, p. 13 (1923). (Adapted for deactivated systems).
-
Context: Describes the foundational method of using excess chlorosulfonic acid and thermal driving for acetanilides/anilines.
-
URL:
-
-
Synthesis of Fluorobenzenesulfonyl Chlorides:
-
Source: US Patent 4,369,145 (Preparation of fluorobenzenesulfonyl fluorides/chlorides).
-
Context: Details the conditions required for introducing sulfonyl groups onto polyfluorinated benzene rings, emphasizing high temperatures.
-
URL:
-
-
Regioselectivity in Polysubstituted Anilines:
-
Source:Journal of the Chemical Society, Perkin Transactions 2, "The chlorination of substituted phenols, anisoles, anilines...".
-
Context: Provides mechanistic backing for the para-directing effect of the amino group even in the presence of other halogens.
-
URL:
-
-
Continuous Flow & Scale-Up of Chlorosulfonation:
-
Source:Processes (MDPI), 2023. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides".
-
Context: Modern validation of the
stoichiometry and quench safety protocols. -
URL:
-
Sources
Application Note: 2,3,5-Trifluorobenzenesulfonamide and Fluorinated Derivatives as High-Affinity Carbonic Anhydrase Inhibitors
Executive Summary
Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. In oncology, the transmembrane isozymes CA IX and CA XII are heavily upregulated in hypoxic tumor microenvironments, serving as critical drivers of extracellular acidification, tumor cell survival, and metastasis. Consequently, targeting these specific isozymes has become a major focus in anticancer drug development.
Recent advancements have identified 2,3,5-trifluorobenzenesulfonamide and its tetrafluorinated analogs as a breakthrough class of CA inhibitors. By leveraging the strong electron-withdrawing properties of multiple fluorine atoms, these compounds exhibit dramatically enhanced binding affinities—reaching the subnanomolar to low picomolar range—compared to traditional non-fluorinated sulfonamides. This application note details the mechanistic rationale behind this "fluorine effect," provides comparative binding data, and outlines field-validated, self-validating protocols for evaluating these potent inhibitors.
Mechanistic Rationale: The Fluorine Effect in Zinc Coordination
The primary pharmacophore for CA inhibition is the primary sulfonamide group (
The binding affinity is therefore fundamentally governed by the
The strategic incorporation of fluorine atoms at the 2, 3, and 5 positions (e.g., 2,3,5-trifluorobenzenesulfonamide) exerts a powerful inductive electron-withdrawing effect across the aromatic ring. This modification lowers the
Mechanism of CA IX inhibition by fluorinated benzenesulfonamides in hypoxic tumors.
Comparative Binding Data
The following table summarizes the dramatic enhancement in binding affinity achieved through the progressive fluorination of the benzenesulfonamide ring, culminating in highly selective, di-meta-substituted derivatives that achieve single-digit picomolar affinity for CA IX 2.
| Compound Class | Representative Structure | Primary Target Isozymes | Mechanistic Advantage | |
| Non-Fluorinated | Benzenesulfonamide | CA I, II, IX | 100 nM – 1 µM | Baseline zinc binding; high |
| Trifluorinated | 2,3,5-Trifluorobenzenesulfonamide | CA IX, XII | 1 nM – 50 nM | Lowered |
| Tetrafluorinated | 2,3,5,6-Tetrafluorobenzenesulfonamide | CA I, II, IX, XII | 0.1 nM – 10 nM | Subnanomolar affinity; broad-spectrum CA inhibition. |
| Di-meta-Substituted | 5-Methoxy-2,3,6-trifluorobenzenesulfonamide | CA IX | 4.5 pM – 10 pM | Extreme selectivity and picomolar affinity for tumor-associated CA IX. |
Experimental Workflows and Protocols
To accurately quantify the binding affinity and inhibitory potency of highly potent 2,3,5-trifluorobenzenesulfonamide derivatives, an orthogonal testing approach is strictly required. The Fluorescent Thermal Shift Assay (FTSA) provides thermodynamic binding parameters (
Orthogonal experimental workflow for evaluating carbonic anhydrase inhibitor affinity and potency.
Protocol A: Fluorescent Thermal Shift Assay (ThermoFluor)
Rationale: FTSA measures the increase in protein melting temperature (
Materials:
-
Recombinant human CA IX or CA II (purified, >95%).
-
10,000x SYPRO Orange protein gel stain.
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, pH 7.5. (Expert Insight: Strictly avoid Tris or phosphate buffers, as they can weakly coordinate the active-site zinc and artificially skew baseline thermodynamics).
-
2,3,5-Trifluorobenzenesulfonamide stock (10 mM in 100% DMSO).
Step-by-Step Procedure:
-
Protein Preparation: Dilute the recombinant CA protein to a final working concentration of 1 µM in the Assay Buffer.
-
Dye Addition: Add SYPRO Orange to the protein solution to a final concentration of 5x.
-
Ligand Titration: In a 96-well PCR plate, prepare a 2-fold serial dilution of the fluorinated inhibitor ranging from 50 µM down to 0.05 nM. Ensure the final DMSO concentration remains constant (≤ 1% v/v) across all wells to prevent solvent-induced protein destabilization.
-
Assay Assembly: Dispense 20 µL of the Protein/Dye master mix into each well containing 5 µL of the ligand dilution. Seal the plate with an optically clear film.
-
Thermal Denaturation: Centrifuge the plate at 1000 x g for 1 minute to remove microscopic bubbles. Run the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C at a rate of 1°C/min, monitoring fluorescence in the FRET or specific SYPRO Orange channel (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Determine the melting temperature (
) from the inflection point of the melt curve (first derivative minimum). Calculate the observed dissociation constant ( ) using standard thermodynamic equations linking to ligand concentration and protein unfolding enthalpy.
Protocol B: Stopped-Flow Hydration Assay
Rationale: This assay directly measures the catalytic activity of CA by monitoring the rapid pH drop associated with the hydration of
Materials:
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Indicator: Phenol red (0.2 mM).
-
Buffer: 10 mM HEPES, pH 7.4, containing 0.1 M
(to maintain ionic strength without coordinating zinc). -
Substrate:
-saturated water (approx. 15 mM at 20°C).
Step-by-Step Procedure:
-
System Priming: Flush the stopped-flow system extensively with degassed, distilled water to remove baseline
and trace environmental metals. -
Enzyme-Inhibitor Incubation: Pre-incubate 10 nM of CA enzyme with varying concentrations of the 2,3,5-trifluorobenzenesulfonamide inhibitor (0.1 nM to 1000 nM) in the HEPES buffer containing phenol red for 15 minutes at 20°C. (Expert Insight: Pre-incubation is critical. Highly fluorinated compounds, despite their extreme affinity, often exhibit slow binding kinetics due to the necessary displacement of the deep-seated active-site water molecule).
-
Reaction Initiation: Rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the
-saturated substrate solution using the stopped-flow pneumatic syringes. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm. (Note: The isosbestic point of phenol red is avoided; 557 nm specifically tracks the deprotonated form of the dye as the solution acidifies).
-
Rate Calculation: Extract the initial velocity of the reaction from the linear portion of the absorbance vs. time curve (typically capturing the first 10–50 milliseconds).
-
Determination: Plot the fractional activity (inhibited rate / uninhibited rate) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to derive the
.
References
- 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
- Intrinsic binding of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides to native and recombinant human carbonic anhydrase VI.
- EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
Sources
- 1. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsic binding of 4-substituted-2,3,5,6-tetrafluorobenezenesulfonamides to native and recombinant human carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2914583B1 - Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase - Google Patents [patents.google.com]
Synthesis of fluorinated sulfonamide derivatives for agrochemicals
Application Note: Rational Synthesis and Validation of Fluorinated Sulfonamide Agrochemicals
Scientific Context & Mechanistic Rationale
Fluorinated sulfonamides represent a privileged pharmacophore in modern agrochemical design, featuring prominently in commercial herbicides, fungicides, and insecticides[1]. The strategic incorporation of fluorine—whether as a single aryl substitution or a perfluoroalkyl group (e.g., trifluoromethyl)—fundamentally alters the physicochemical landscape of the active ingredient (AI)[2].
The Causality of Fluorination:
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol). Integrating this bond into an agrochemical scaffold imparts exceptional metabolic stability against soil microbial degradation and plant cytochrome P450-mediated oxidation[2]. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl (-CF
Synthetic Workflow and Strategy
The synthesis of these complex agrochemicals typically relies on a convergent building-block approach. Because direct electrophilic fluorination is often too harsh for late-stage complex agrochemicals, coupling pre-fluorinated sulfonyl chlorides or anhydrides with complex amine precursors is the preferred, high-yielding route[5].
Synthetic workflow for fluorinated sulfonamide agrochemicals from precursors to QC validation.
Quantitative Impact of Fluorination on Physicochemical Properties
The following table summarizes the causal relationship between specific fluorinated motifs and their macroscopic properties, validating the synthetic effort required to install them[3],[6].
| Scaffold Modification | pKa | LogP | Soil Half-Life (DT50) | Mechanistic Rationale for Shift |
| Benzenesulfonamide (Base) | 10.1 | 1.2 | ~12 days | Baseline reference molecule. |
| 4-Fluoro-benzenesulfonamide | 9.8 | 1.5 | ~28 days | F-atom sterically and electronically blocks para-hydroxylation. |
| 4-(Trifluoromethyl)benzenesulfonamide | 8.5 | 2.8 | ~45 days | -CF |
| Trifluoromethanesulfonamide | 5.8 | 2.1 | >60 days | Strong inductive effect stabilizes the conjugate anion, drastically lowering pKa. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Objective: Form a stable sulfonamide linkage using a fluorinated building block[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine precursor (e.g., a substituted aniline, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly susceptible to hydrolysis, which would yield unreactive sulfonic acids and drastically reduce the yield[7].
-
-
Catalyst Addition: Add anhydrous pyridine (15.0 mmol, 3.0 eq) to the solution and stir for 10 minutes at 0 °C.
-
Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine. More importantly, it acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered agrochemical amines[5].
-
-
Sulfonylation: Dropwise add 4-(trifluoromethyl)benzenesulfonyl chloride (6.0 mmol, 1.2 eq) dissolved in 5 mL DCM over 15 minutes. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench and Extraction: Quench the reaction with 1M HCl (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Self-Validating Checkpoint: Run a crude
F NMR.-
Validation Logic: The
F nucleus is 100% naturally abundant and highly sensitive to its electronic environment. A sharp singlet at approximately -62.5 ppm confirms the intact -CF group on the aromatic ring. If multiple fluorine peaks appear, it indicates unwanted side reactions (e.g., nucleophilic aromatic substitution displacing the fluorine), prompting immediate protocol adjustment before purification.
-
Protocol B: Late-Stage N-Alkylation for LogP Modulation
Objective: Mask the acidic sulfonamide proton to increase lipophilicity (LogP) for enhanced foliar cuticular penetration[4].
Step-by-Step Methodology:
-
Deprotonation: Dissolve the fluorinated sulfonamide intermediate (3.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL). Add potassium carbonate (K
CO , 6.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes.-
Causality: K
CO is a mild, insoluble base that effectively deprotonates the acidic sulfonamide NH (pKa ~8.5) without causing hydrolysis of the sulfonamide bond, forming a reactive nitrogen-centered nucleophile.
-
-
Alkylation: Add the alkyl halide (e.g., ethyl iodide, 4.5 mmol, 1.5 eq) dropwise. Heat the mixture to 60 °C for 4 hours.
-
Isolation: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash extensively with distilled water (5 x 20 mL) to remove the DMF and inorganic salts.
-
Self-Validating Checkpoint: Analyze via LC-MS.
-
Validation Logic: The mass spectrum must show the expected [M+H]
shift corresponding to the alkyl addition. Furthermore, the isotopic pattern of sulfur ( S is ~4.2% natural abundance) provides an internal, self-validating fingerprint. The presence of an M+2 peak at ~4.5% intensity of the parent ion confirms the sulfonamide core remains intact and was not cleaved during heating.
-
References
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: Heliyon / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches Source: Pharmaceuticals / National Center for Biotechnology Information (NCBI) URL:[Link]
-
Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction Source: Beilstein Journal of Organic Chemistry / NCBI URL:[Link]
-
Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent Cations Source: Molecules / MDPI URL:[Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles Source: ResearchGate URL:[Link]
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent Cations [mdpi.com]
Application Note: Regioselective C-H Functionalization of 2,3,5-Trifluorobenzenesulphonamide
Executive Summary & Strategic Rationale
This guide details the protocols for the transition-metal-catalyzed C-H functionalization of 2,3,5-trifluorobenzenesulphonamide. This substrate presents a unique challenge in medicinal chemistry: it possesses an electron-deficient
Scientific Value: The 2,3,5-trifluoro motif is a bioisostere for other electron-deficient aromatics found in carbonic anhydrase inhibitors and anti-tumor agents. Functionalizing this scaffold allows for the rapid expansion of Structure-Activity Relationship (SAR) libraries without de novo synthesis of the aromatic core.
Regioselectivity Challenge: The substrate contains two distinct C-H bonds:
-
C4-H: Flanked by two fluorine atoms (positions 3 and 5). This proton is highly acidic (
estimated ~24-26) but sterically crowded. -
C6-H: Ortho to the sulfonamide directing group (DG) and ortho to a fluorine (position 5).
Directive: This protocol prioritizes C6-selective functionalization via Chelation-Assisted C-H Activation. By utilizing the coordination ability of the sulfonamide moiety, we can override the inherent acidity of C4 to exclusively functionalize C6.
Mechanistic Analysis & Reaction Design[1]
The Directing Group (DG) Strategy
To achieve high fidelity at the C6 position, the sulfonamide nitrogen must act as a directing group.
-
Catalyst Choice: Rhodium(III) (
) and Palladium(II) are the optimal metals. Rh(III) is preferred for its robustness with electron-deficient arenes and ability to operate via a Concerted Metalation-Deprotonation (CMD) pathway. -
DG Modification: While free primary sulfonamides (
) can be used, -acylation (to ) significantly enhances directing capability by increasing the acidity of the N-H bond, facilitating the formation of the active metallacycle.
Pathway Visualization
The following diagram illustrates the Rh(III)-catalyzed C-H activation cycle, highlighting the critical regioselectivity decision point.
Caption: Figure 1: Catalytic cycle for Rh(III)-directed C-H activation. The sulfonamide DG anchors the metal to C6, preventing activation at the more acidic C4 position.
Experimental Protocols
Protocol A: Rh(III)-Catalyzed C-H Olefination (Heck-Type)
Objective: Installation of acrylate or styrene derivatives at C6. Scope: Validated for electron-deficient sulfonamides.
Materials:
-
Substrate:
-Acetyl-2,3,5-trifluorobenzenesulphonamide (1.0 equiv)-
Note: Synthesize from parent sulfonamide via standard acetylation (
, cat.).
-
-
Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)
-
Catalyst:
(2.5 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Additive:
(10 mol%) - Abstracts chloride to generate cationic Rh species. -
Oxidant:
(2.0 equiv) - Regenerates Rh(III). -
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (
).
Step-by-Step Workflow:
-
Setup: In a glovebox or under
flow, charge a 10 mL screw-cap vial with the sulfonamide substrate (0.2 mmol), (3.1 mg), (6.9 mg), and (72 mg). -
Solvation: Add DCE (1.0 mL) and the olefin coupling partner (0.3 mmol).
-
Reaction: Seal the vial tightly. Transfer to a heating block set to 100 °C . Stir vigorously (800 rpm) for 16 hours.
-
Checkpoint: The reaction mixture should turn from blue-green (Cu salt) to a dark suspension.
-
-
Workup: Cool to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Pd(II)-Catalyzed C-H Arylation
Objective: Biaryl construction at C6. Mechanism: Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle depending on oxidant.
Materials:
-
Substrate: 2,3,5-Trifluorobenzenesulphonamide (Free sulfonamide or N-acetyl).
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv).
-
Catalyst:
(10 mol%). -
Ligand:
-Acetylglycine or Boc-Val-OH (20 mol%) - MPAA ligands are crucial for C-H activation speed. -
Base:
(1.0 equiv) or (2.0 equiv) with Ag additive. -
Solvent: HFIP (Hexafluoroisopropanol) / AcOH mixture (9:1).
Step-by-Step Workflow:
-
Catalyst Pre-complexation: Weigh
and the amino acid ligand into the reaction vessel. Add solvent (HFIP) and stir for 5 mins at RT to form the active MPAA-Pd species. -
Addition: Add the sulfonamide (0.2 mmol), Aryl Iodide (0.3 mmol), and
(0.2 mmol). -
Reaction: Heat to 80-90 °C for 12-24 hours.
-
Note: HFIP is a "magic solvent" for C-H activation of electron-deficient arenes, stabilizing the cationic Pd intermediates.
-
-
Analysis: Monitor by LC-MS. Look for the mass of [Substrate + Aryl - H].
-
Isolation: Filter through Celite. Evaporate HFIP (recoverable). Redissolve in EtOAc, wash with
(sat.), brine, dry over . Column chromatography.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | Rh(III) Olefination | Pd(II) Arylation | C4-Lithiation (Alternative) |
| Primary Target | C6 (Ortho) | C6 (Ortho) | C4 (Acidic) |
| Selectivity | High (>95%) | High (>90%) | Moderate (requires cryogenic) |
| Limiting Factor | Steric bulk of olefin | Electronic match of Ar-I | Functional group tolerance |
| Key Additive | Amino Acid Ligand | TMPLi (Base) | |
| Temp | 100 °C | 80 °C | -78 °C |
Troubleshooting Guide (Self-Validating Systems)
-
Low Conversion?
-
Diagnosis: Catalyst poisoning by free amine.
-
Fix: Switch from free sulfonamide to
-acetyl or -Piv protected substrate. The carbonyl oxygen assists in chelation.
-
-
Loss of Regioselectivity (C4 products observed)?
-
Diagnosis: CMD pathway failing; background acidity dominating.
-
Fix: Lower reaction temperature by 10°C and increase catalyst loading. Ensure solvent is non-polar (DCE) to favor tight ion-pairing in the transition state.
-
-
Black Precipitate (Pd reaction)?
-
Diagnosis: Pd black formation (catalyst death).
-
Fix: Add 10-20 mol%
or use a stronger oxidant. Ensure the MPAA ligand is fresh.
-
References
-
Mechanistic Basis of Sulfonamide Direction
-
Dong, Y., et al. (2019).[7] "Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles." Chemical Science.
-
-
Rh(III)
-
Ortho-Fluorine Effects & C-H Activation
-
Pd-Catalyzed Arylation Protocols
-
Engle, K. M., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc.[6]
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Switching the site-selectivity of C-H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Containing a 2,3,5-Trifluorophenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,5-trifluorophenyl scaffold is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can significantly enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity. This guide provides a detailed technical overview of the synthesis of key pharmaceutical intermediates bearing the 2,3,5-trifluorophenyl group. We will explore the strategic synthesis of 2,3,5-trifluoroaniline and its subsequent conversion to valuable building blocks, as well as the direct synthesis of 2,3,5-trifluorophenylboronic acid, a critical component for carbon-carbon bond formation. The protocols herein are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Advantage of the 2,3,5-Trifluorophenyl Group in Drug Design
The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's biological activity. The 2,3,5-trifluorophenyl group, in particular, offers a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms can modulate the pKa of nearby functional groups, impacting drug-receptor interactions. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often leading to an increased in vivo half-life of the drug candidate. This enhanced metabolic stability can result in a lower required therapeutic dose and reduced patient-to-patient variability. The strategic incorporation of this moiety has been instrumental in the development of a number of successful therapeutic agents.
Synthetic Pathways to Key 2,3,5-Trifluorophenyl Intermediates
Two primary strategies for the synthesis of 2,3,5-trifluorophenyl-containing intermediates will be discussed: the functionalization of 2,3,5-trifluoroaniline and the direct synthesis of 2,3,5-trifluorophenylboronic acid.
Synthesis and Functionalization of 2,3,5-Trifluoroaniline
2,3,5-Trifluoroaniline is a versatile intermediate that can be readily prepared and subsequently converted to a variety of other functionalized building blocks.
Protocol 1: Synthesis of 2,3,5-Trifluoroaniline
This protocol is adapted from a general procedure for the synthesis of trifluoroanilines.
Materials:
-
Aniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sodium Borohydride (NaBH₄)
-
Ethyl Acetate
-
Aqueous Sodium Fluoroborate (NaBF₄) solution
-
Deionized Water
-
Ice Bath
-
Standard Glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) in glacial acetic acid (50 mL).
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add sodium nitrite (8.2 g, 0.12 mol) to the cooled solution while maintaining the temperature at 10 °C.
-
In a separate beaker, prepare a solution of sodium borohydride (33 g, 0.3 mol) in water (50 mL).
-
Slowly add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains at 10 °C.
-
After the addition is complete, allow the reaction to proceed for an additional hour at the same temperature.
-
Separate the product by filtration.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and wash sequentially with aqueous sodium fluoroborate solution (10 mL) and deionized water (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-trifluoroaniline.[1]
Causality of Experimental Choices:
-
Diazotization at Low Temperature: The initial reaction of aniline with sodium nitrite in acetic acid forms a diazonium salt. This reaction is conducted at low temperatures (10 °C) to prevent the decomposition of the unstable diazonium intermediate.
-
Reduction with Sodium Borohydride: Sodium borohydride is a reducing agent that converts the diazonium salt to the corresponding aniline. The slow, dropwise addition is crucial to control the exothermic reaction and maintain the desired temperature.
-
Aqueous Sodium Fluoroborate Wash: This wash helps to remove any unreacted diazonium salt by forming the more water-soluble tetrafluoroborate salt.
Direct Synthesis of 2,3,5-Trifluorophenylboronic Acid
(2,3,5-Trifluorophenyl)boronic acid is a key intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming C-C bonds.[2][3][4] The following protocol is adapted from a well-established procedure for the synthesis of a related isomer, (3,4,5-trifluorophenyl)boronic acid, and is expected to provide the desired product with good yield.[5][6]
Protocol 2: Synthesis of (2,3,5-Trifluorophenyl)boronic Acid
Materials:
-
1-Bromo-2,3,5-trifluorobenzene (A potential starting material, its synthesis is discussed below)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Diethyl Ether
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard glassware for Grignard reactions (flame-dried)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere, place magnesium turnings (1.2 g, 50 mmol).
-
Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.
-
Gently heat the mixture to initiate the reaction (the color of iodine will fade).
-
Slowly add a solution of 1-bromo-2,3,5-trifluorobenzene (10.5 g, 50 mmol) in anhydrous diethyl ether (50 mL) via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under argon, prepare a solution of trimethyl borate (6.8 mL, 60 mmol) in anhydrous THF (50 mL) and cool it to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the trimethyl borate solution via a cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated ammonium chloride solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude boronic acid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure (2,3,5-trifluorophenyl)boronic acid.[5]
-
Causality of Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the entire reaction must be carried out under a dry, inert atmosphere of argon or nitrogen.
-
Iodine for Initiation: A crystal of iodine is often used to activate the magnesium surface and initiate the formation of the Grignard reagent.
-
Low-Temperature Borylation: The reaction of the Grignard reagent with trimethyl borate is highly exothermic. Performing the addition at -78 °C helps to control the reaction and prevent the formation of byproducts.
-
Ammonium Chloride Quench: A saturated solution of ammonium chloride is used to quench the reaction and hydrolyze the borate ester to the corresponding boronic acid. It is a mild acidic workup that is generally preferred over stronger acids to avoid protodeboronation.[7]
Note on the Starting Material: 1-Bromo-2,3,5-trifluorobenzene can be synthesized from 2,3,5-trifluoroaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with a bromine source, such as cuprous bromide.[8]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The synthesized (2,3,5-trifluorophenyl)boronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction allows for the formation of a C-C bond between the 2,3,5-trifluorophenyl moiety and a variety of aryl or vinyl halides or triflates, providing access to a wide range of complex pharmaceutical intermediates.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
(2,3,5-Trifluorophenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), (2,3,5-trifluorophenyl)boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mechanistic Considerations and Causality:
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species. The reactivity of the halide follows the order I > Br > Cl.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction and often requires optimization for specific substrates.
Data Summary
| Intermediate | Synthesis Method | Key Reagents | Typical Yield | Purity |
| 2,3,5-Trifluoroaniline | Diazotization and Reduction | Aniline, NaNO₂, NaBH₄ | ~60-70% | >98% |
| (2,3,5-Trifluorophenyl)boronic acid | Grignard Reaction and Borylation | 1-Bromo-2,3,5-trifluorobenzene, Mg, Trimethyl borate | ~70-80% | >99% |
| 2,3,5-Trifluorophenyl-Ar | Suzuki-Miyaura Coupling | (2,3,5-Trifluorophenyl)boronic acid, Ar-X, Pd catalyst, Base | 60-95% | >98% |
Conclusion
The 2,3,5-trifluorophenyl moiety is a valuable building block in modern drug discovery. The synthetic protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and scientists working on the preparation of pharmaceutical intermediates containing this important scaffold. By understanding the causality behind the experimental choices, researchers can confidently and efficiently synthesize these key intermediates, accelerating the drug development process.
References
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]
-
ResearchGate. Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard.... [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,3,5-Trifluorobenzenesulphonamide Synthesis
Status: Active Ticket ID: TF-BSA-OPT-2026 Subject: Yield Improvement & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2,3,5-Trifluorobenzenesulphonamide presents a unique set of challenges compared to non-fluorinated analogues. The electron-withdrawing nature of the three fluorine atoms creates a "double-edged sword": it increases the reactivity of the sulfonyl chloride intermediate (good) but also activates the aromatic ring toward unwanted nucleophilic aromatic substitution (
This guide moves beyond standard textbook protocols to address the specific mechanistic failures causing yield loss in this specific scaffold.
Module 1: Route Selection & Precursor Synthesis
User Query: "I tried direct chlorosulfonation of 1,2,4-trifluorobenzene and got a mixture of isomers. Can I optimize this?"
Technical Diagnosis:
Direct electrophilic chlorosulfonation (
-
F at C1 directs to C2/C4/C6.
-
F at C2 directs to C1/C3/C5.
-
F at C4 directs to C3/C5. This results in a "regio-scramble," yielding a difficult-to-separate mixture of the 2,3,5- and 2,4,5- isomers.
The Validated Protocol (Self-Validating System): You must utilize a Sandmeyer-type chlorosulfonylation starting from commercially available 2,3,5-trifluoroaniline . This locks the regiochemistry before the sulfur is even introduced.
Workflow Visualization
Caption: Optimized Sandmeyer route highlighting critical branching points for yield loss.
Module 2: The Critical Intermediate (Sulfonyl Chloride)
User Query: "My yield is low (30-40%) after the copper-catalyzed step. The reaction turns black/tarry."
Troubleshooting Guide:
| Parameter | The Hidden Variable | Corrective Action |
| Temperature | Diazonium salts of polyfluoroanilines are exceptionally unstable. If the temp exceeds -5°C during diazotization, they decompose to phenols or tars. | Strictly maintain -10°C to -5°C. Use an internal thermometer, not just a bath thermometer. |
| SO2 Source | Gaseous | Switch to DABSO. Use DABSO (DABCO-bis(sulfur dioxide)) as a solid, weighable |
| Catalyst | Use |
Protocol Check:
-
Dissolve 2,3,5-trifluoroaniline in
. Cool to -10°C .[1] -
Add
dropwise.[1] Stop if red fumes ( ) appear (indicates decomposition). -
Transfer diazonium solution into a pre-cooled mixture of
(or DABSO) and in Acetic Acid.
Module 3: The Amination Step (The "Yield Killer")
User Query: "I see two spots on TLC after adding ammonia. One is my product, what is the other?"
Technical Insight (The "Aha!" Moment):
This is the most common failure mode for this specific molecule. The 2,3,5-trifluoro pattern activates the ring for Nucleophilic Aromatic Substitution (
-
The Sulfonamide group is an Electron Withdrawing Group (EWG).
-
The Fluorines at positions 2 and 5 are ortho and para to the Sulfonamide.
-
Result: Ammonia acts not just as a nucleophile on the Sulfur (desired), but as a nucleophile on the Carbon ring (undesired), displacing a Fluorine atom to form an amino-difluorobenzenesulfonamide impurity [2].
Competing Pathways Diagram
Caption: Temperature dependence of the chemoselectivity between Sulfonylation and SNAr.
The Solution: Cryogenic Amination To favor attack on Sulfur over Carbon, you must exploit the lower activation energy of the sulfonyl attack.
-
Solvent: Dissolve the sulfonyl chloride in THF or DCM (Anhydrous).
-
Temperature: Cool to -10°C or 0°C . Do not run at room temperature.
-
Reagent: Use Ammonia gas or 0.5M Ammonia in Dioxane . Avoid aqueous ammonia (
) if possible, as hydroxide ions ( ) are harder nucleophiles that promote hydrolysis to the sulfonic acid. -
Quench: Once TLC shows consumption of chloride, quench immediately with dilute HCl. Do not let it stir overnight with excess amine.
Module 4: Isolation & Purification
User Query: "I washed with 1M NaOH to remove the acid byproduct, but my product yield vanished."
Technical Diagnosis: Polyfluorinated sulfonamides are significantly more acidic than standard sulfonamides due to the inductive effect of the three fluorines.
-
Typical Sulfonamide
: ~10. -
2,3,5-Trifluorobenzenesulfonamide
: ~7.5 - 8.5 .
The Error: Washing with 1M NaOH (
Correct Workup Protocol:
-
Acidify: After the reaction, acidify the mixture to pH 2-3 using 1M HCl. This ensures the sulfonamide is protonated (
) and in the organic layer. -
Extraction: Extract with Ethyl Acetate.
-
Wash: Wash the organic layer with saturated Sodium Bicarbonate (
) .-
(
) is basic enough to remove the strong sulfonic acid byproduct ( ) but not strong enough to fully deprotonate your fluorinated sulfonamide product.
-
(
-
Crystallization: Recrystallize from Ethanol/Water (1:1) . The sulfonamide should crystallize as white needles; the SNAr impurities often remain in the mother liquor.
References
-
Sandmeyer Chlorosulfonylation using DABSO
-
Nucleophilic Aromatic Substitution Risks
-
Title: Nucleophilic aromatic substitution on polyhalogenated benzenes.[4]
- Source: BenchChem Technical Guide.
-
-
General Sandmeyer Methodology
- Title: Sandmeyer Reaction - Detailed Mechanisms and Applic
- Source: Wikipedia / Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Support Center: Overcoming Aqueous Solubility Challenges of Fluorinated Sulfonamides
Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" phenomenon—where highly optimized, fluorinated sulfonamide candidates exhibit exceptional target affinity but practically zero aqueous solubility. This guide provides field-proven, mechanistically grounded troubleshooting strategies to rescue your compounds and keep your drug development pipeline moving.
Section 1: The Causality of the Problem
Why does fluorination destroy aqueous solubility?
To solve the problem, we must first understand the physics of the molecule. Fluorine is highly electronegative and strongly lipophilic. While adding trifluoromethyl (-CF
Furthermore, the strong electron-withdrawing nature of fluorine alters the pKa of the adjacent sulfonamide nitrogen. While this can sometimes be leveraged to form water-soluble salts at physiological pH, the overwhelming hydrophobicity of polyfluorinated motifs often outcompetes the hydration energy of the ionized sulfonamide. The result is a molecule that strongly prefers self-association over water solvation, leading to rapid precipitation in aqueous media[2][3].
Logical pathways linking structural fluorination to reduced aqueous solubility.
Section 2: Troubleshooting Guide & FAQs
Q1: My fluorinated sulfonamide precipitates immediately upon dilution in aqueous assay buffers (pH 7.4). How can I maintain solubility for in vitro screening? Analysis & Causality: This is a classic solvent-shift precipitation. If you dissolve your compound in 100% DMSO and spike it into an aqueous buffer, the local concentration of water rapidly increases, stripping the DMSO solvation shell before the compound can disperse. Solution: Exploit the sulfonamide pKa. Sulfonamides possess a weakly acidic proton (pKa typically between 5.0 and 7.5), which is further lowered by electron-withdrawing fluorines[4][5]. By pre-ionizing the compound in a slightly alkaline co-solvent mixture before dilution, you increase the thermodynamic stability of the solute. Protocol (pH-Shift Co-Solvency):
-
Dissolve the fluorinated sulfonamide in a water-miscible organic solvent (e.g., PEG400 or DMSO) at 10x the target concentration.
-
Prepare a basic aqueous diluent (e.g., 0.1 M NaOH or a high-pH buffer like Tris pH 8.5).
-
Slowly titrate the basic aqueous phase into the organic stock under continuous vortexing. The elevated pH ensures the sulfonamide remains in its anionic, water-soluble form[4].
-
Dilute this stable intermediate into your final pH 7.4 assay buffer. The kinetic barrier to crystallization will keep the compound in a metastable supersaturated state long enough for your assay.
Q2: I am moving to in vivo pharmacokinetic (PK) studies. I cannot use high pH or excessive DMSO. What is the most reliable formulation strategy?
Analysis & Causality: For in vivo dosing, you need a biocompatible vehicle. Cyclodextrins (CDs), specifically Hydroxypropyl-
Step-by-step workflow for generating stable cyclodextrin inclusion complexes.
Q3: We tried cyclodextrins, but the payload capacity is too low. Are there other scalable options?
Analysis & Causality: If the binding constant (
Section 3: Quantitative Data & Validated Methodologies
Table 1: Comparative Formulation Strategies for Poorly Soluble Sulfonamides
| Formulation Strategy | Mechanism of Solubility Enhancement | Typical Solubility Fold-Increase | Biocompatibility (In Vivo) |
| pH Adjustment (> pKa) | Ionization of the sulfonamide proton to form a soluble anion[4]. | 10x - 50x | Low to Moderate (Risk of precipitation at physiological pH) |
| Co-solvency (PEG400/EtOH) | Reduction of solvent dielectric constant; disruption of hydrophobic interactions. | 5x - 20x | Moderate (Toxicity limits at high % v/v) |
| HP- | Encapsulation of fluorinated lipophilic motifs within a hydrophilic shell[5][6]. | 20x - 100x+ | High (FDA approved for parenteral use) |
| Polymeric Solid Dispersion (PVP/HPMC) | Amorphization; elimination of crystal lattice energy barrier[8]. | 3x - 10x | High (Excellent for oral solid dosage forms) |
Self-Validating Protocol: Preparation of Spray-Dried Solid Dispersions
Objective: To convert a highly crystalline fluorinated sulfonamide into a highly soluble amorphous solid dispersion using hydrophilic polymers[8]. Causality Check: The rapid evaporation of the solvent during spray drying prevents the drug molecules from organizing into a crystal lattice, forcing them to remain molecularly dispersed within the polymer.
-
Solvent Selection: Select a volatile solvent system capable of dissolving both the fluorinated sulfonamide and the polymer (e.g., Ethanol/Dichloromethane mixtures).
-
Matrix Preparation: Dissolve the hydrophilic polymer (e.g., PVP K30 or HPMC E15) in the solvent. A typical drug-to-polymer weight ratio is 1:3 or 1:4 to ensure complete amorphization.
-
API Integration: Add the fluorinated sulfonamide to the polymer solution and sonicate until completely clear.
-
Self-Validation Step 1: Visually inspect the solution. Any turbidity indicates incomplete dissolution, which will act as a nucleation seed and cause crystallization during drying. Do not proceed until the solution is optically clear.
-
-
Spray Drying: Feed the solution into a laboratory spray dryer. Set the inlet temperature slightly above the boiling point of the solvent mixture (e.g., 60-70°C for DCM/EtOH) and maintain a rapid feed rate to ensure flash evaporation.
-
Secondary Drying: Collect the resulting powder and dry under vacuum at 40°C for 24 hours to remove residual solvent.
-
Verification:
-
Self-Validation Step 2: Analyze the final powder via Powder X-Ray Diffraction (PXRD). A successful amorphous dispersion will show a broad "halo" with no sharp diffraction peaks. If sharp peaks are present, the drug has recrystallized, and the polymer ratio or drying rate must be increased.
-
References
1.[1] Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. 1
2.[7] Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. MedCrave Online. 7
3.[4] Binding of Sulfamethazine to
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins - MedCrave online [medcraveonline.com]
- 8. jddtonline.info [jddtonline.info]
Optimizing nucleophilic substitution on 2,3,5-Trifluorobenzenesulphonamide
Current Status: Online
Operator: Senior Application Scientist
Topic: Nucleophilic Aromatic Substitution (
System Overview & Architecture
Welcome to the technical support hub for 2,3,5-Trifluorobenzenesulphonamide . This scaffold is a deceptive "wolf in sheep’s clothing" in medicinal chemistry.[2] While it appears to be a standard electrophile for
-
The Proton Trap: The sulfonamide
is acidic ( ), capable of quenching nucleophiles or deactivating the ring. -
The Regio-Scramble: Competition between the ortho (C2) and para (C5) fluorines.[1][2]
-
The Solubility Paradox: The product is often less soluble than the starting material, leading to "gumball" precipitations that trap impurities.
This guide bypasses standard textbook advice and addresses the specific kinetic and thermodynamic realities of this substrate.
Troubleshooting Tickets (Q&A)
Ticket #001: "I added 1.0 equivalent of amine, but the reaction stalled at 50% conversion."
Diagnosis: The "Self-Deactivation" Loop. You are fighting the acidity of the primary sulfonamide.
-
Mechanism: The sulfonamide protons (
) have a of ~10.[1][2] Most nucleophiles used in (primary/secondary amines, alkoxides) are basic enough to deprotonate this group before they attack the ring. -
Consequence: This forms the sulfonamidate anion (
).[1][2] This anion is electron-rich, donating electron density back into the ring, effectively "turning off" the electrophilicity required for .
Resolution Protocol:
-
The "Brute Force" Method: Use >2.5 equivalents of your nucleophile.[2] The first equivalent acts as a sacrificial base to deprotonate the sulfonamide; the subsequent equivalents drive the substitution.
-
The "Pre-Protection" Method (Recommended): If your nucleophile is precious, protect the sulfonamide nitrogen first.
Technical Note: If using the "Brute Force" method, expect the reaction rate to be 10-100x slower than predicted because you are reacting with an anionic arene. You will likely need to increase temperature to 80-100°C.[1][2]
Ticket #002: "I see two spots on TLC. Is the minor one the ortho product?"
Diagnosis: Regiochemical Competition (C2 vs. C5). You are observing the battle between electronic activation and steric hindrance.[2]
-
The Landscape:
Resolution Protocol:
-
Identify the Isomer:
-
C5-Substitution (Major): The
NMR will show loss of the signal corresponding to the para-fluorine. You will retain the coupling pattern of the C2 and C3 fluorines (often an AB quartet or complex multiplet). -
C2-Substitution (Minor): Rare with bulky nucleophiles.[1][2] If observed, it usually results from high temperatures or small, hard nucleophiles (like methoxide).[1][2]
-
-
Steering Selectivity:
-
To favor C5 (Para): Use bulky nucleophiles and lower temperatures (0°C to RT).[1][2] The steric clash at C2 becomes insurmountable.
-
To favor C2 (Ortho): This is difficult. It often requires directing groups or specific solvent effects (e.g., non-polar solvents that promote hydrogen bonding between the nucleophile and the sulfonamide oxygen), known as the "ortho-effect."
-
Ticket #003: "My yield is low, and I suspect hydrolysis."
Diagnosis: Hydrolytic De-sulfonylation or Fluoride Exchange. If you are using hydroxide or carbonate bases in wet solvents, you risk two side reactions:
-
Hydrolysis of the Sulfonamide: Harsh basic conditions can cleave the
bond, releasing the sulfonic acid. -
Phenol Formation: Hydroxide (
) is a competitive nucleophile.[1][2] It will displace the fluorine to form the phenol, which is then dead to further reaction.
Resolution Protocol:
-
Switch Base: Move from inorganic bases (
, ) to organic bases ( , ) or non-nucleophilic inorganic bases ( ).[1][2] -
Dry Your Solvents:
on polyfluorinated systems is sensitive to water.[1][2] Ensure or is anhydrous.[1][2] -
The "Fluoride Trap": As the reaction proceeds, fluoride ions (
) are released. can act as a base or nucleophile.[1][2][3][4] Add a fluoride scavenger like calcium chloride ( ) or use silyl-based reagents to sponge up fluoride.[1][2]
Optimized Experimental Protocol
Objective: Selective Mono-substitution at C5 (Para-position).
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 equiv Substrate : 2.2 equiv Nucleophile | Accounts for acidic proton deprotonation. |
| Solvent | Acetonitrile (ACN) or DMSO | ACN allows easier workup; DMSO is faster for sluggish amines.[1][2] |
| Base | DIPEA (Hünig's Base) (3.0 equiv) | Non-nucleophilic organic base to sponge protons.[1][2] |
| Temperature | RT to 50°C | Start at RT to maximize C5 regioselectivity. Heat only if stalled.[1][2] |
| Concentration | 0.2 M - 0.5 M | High concentration drives bimolecular kinetics.[1][2] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 2,3,5-trifluorobenzenesulphonamide (1.0 equiv) in anhydrous Acetonitrile (0.3 M).
-
Activation: Add DIPEA (3.0 equiv). Stir for 10 minutes. Note: The solution may warm slightly.
-
Addition: Add the amine nucleophile (1.1 - 2.0 equiv) dropwise.
-
Critical: If the nucleophile is a solid, dissolve it in a minimum amount of solvent first.
-
-
Monitoring: Monitor by
NMR (not just TLC). Look for the disappearance of the specific C5-F signal. -
Workup:
Logic Pathway: Troubleshooting Decision Tree
The following diagram illustrates the decision logic for optimizing reaction conditions based on observed failure modes.
Caption: Decision matrix for diagnosing reaction failures in sulfonamide
References
-
Regioselectivity in Polyfluoroarenes
-
Mechanism of Sulfonamide Activation
-
General
Methodology:
Sources
- 1. 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide | C9H8F3NO3S | CID 18461578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)benzenesulfonamide | C8H5F6NO2S | CID 2783165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Purification of 2,3,5-Trifluorobenzenesulphonamide
Topic: Removal of Residual Solvents (DCM, THF, Toluene, Alcohols) from Crystalline Material
Introduction: The Challenge of Fluorinated Sulfonamides
Welcome to the Technical Support Center. You are likely here because standard vacuum drying has failed to bring your residual solvent levels below ICH Q3C limits.
2,3,5-Trifluorobenzenesulphonamide presents a unique solid-state challenge. The electron-withdrawing nature of the three fluorine atoms increases the acidity of the sulfonamide protons (
The Result: This molecule is notorious for forming pseudo-polymorphs (solvates) . Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene do not just "sit" on the surface; they become structurally incorporated into the crystal lattice. Standard heating often fails because the energy required to break the lattice-solvent bond approaches the melting point of the solid, risking degradation.
Module 1: Diagnostic Framework
Before applying a fix, you must diagnose the type of solvent retention.
Is it Surface Adsorption or a Solvate?
Use Thermogravimetric Analysis (TGA) overlaid with Differential Scanning Calorimetry (DSC).
| Observation | Diagnosis | Recommended Action |
| Weight loss starts immediately (e.g., <50°C) and is gradual. | Surface/Unbound Solvent | Standard Vacuum Drying. |
| Weight loss is stepped and occurs at a specific temperature above the solvent's boiling point. | Stoichiometric Solvate | Recrystallization or Reslurry (Method A). |
| Weight loss occurs only at melting. | Inclusion Complex / Clathrate | Dissolution & Recrystallization (Method B). |
Visualizing the Decision Process
Figure 1: Diagnostic logic flow for determining the nature of solvent retention.
Module 2: Troubleshooting & Protocols
Method A: Solvent Displacement Reslurry (The "Swish" Technique)
Best For: Thermally stable solvates where you cannot melt the compound. Mechanism: Ostwald Ripening. Small crystals dissolve and redeposit onto larger crystals in a solvent that does not fit into the lattice void, effectively "washing out" the trapped solvent.
Protocol:
-
Selection: Choose a "displacing solvent" (Class 3, low toxicity) in which your compound has low but non-zero solubility (e.g., Water, Ethanol, or Heptane).
-
Note for 2,3,5-Trifluorobenzenesulphonamide: Due to the acidic sulfonamide, Water/Ethanol (90:10) is often effective. The water disrupts H-bonds holding organic solvents (like THF) without dissolving the bulk fluorinated mass.
-
-
Execution:
-
Validation: The trapped solvent (e.g., Toluene) partitions into the bulk liquid phase.
Method B: Vacuum Hydration (The "Steam" Sweep)
Best For: Removing stubborn polar solvents (THF, DMF) from sulfonamides. Mechanism: Water vapor molecules are small and highly polar. Under vacuum and heat, they displace larger organic molecules in the lattice channels.
Protocol:
-
Place the material in a vacuum oven.
-
Introduce a small reservoir of water into the oven (or inject a bleed of humid air).
-
Apply vacuum (approx. 100–200 mbar) and heat to 60°C.
-
Hold for 4–8 hours. The water vapor will "scrub" the lattice.
-
Remove the water source and apply full vacuum (<10 mbar) to dry the water (which is much easier to remove than THF).
Method C: Azeotropic Co-evaporation
Best For: High boiling solvents (DMSO, DMAc). Protocol:
-
Dissolve the material in a solvent that forms an azeotrope with the impurity (e.g., use Isopropyl Acetate to remove Toluene or Acetic Acid).
-
Distill to dryness. Repeat 2x.
Module 3: Critical Data & Regulatory Limits
When validating your process, you must adhere to ICH Q3C (R8) guidelines. Below are the limits for solvents commonly used in fluorinated sulfonamide synthesis.
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Toxicity Concern |
| Benzene | 1 | 0.02 | 2 | Carcinogen (Avoid!) |
| Dichloromethane (DCM) | 2 | 6.0 | 600 | Neurotoxin |
| Toluene | 2 | 8.9 | 890 | CNS Depressant |
| Tetrahydrofuran (THF) | 2 | 7.2 | 720 | Carcinogen |
| Methanol | 2 | 30.0 | 3000 | Ocular toxicity |
| Ethanol | 3 | 50.0 | 5000 | Low toxicity |
| Heptane | 3 | 50.0 | 5000 | Low toxicity |
Note: If you are using a Class 2 solvent, your justification for not switching to Class 3 must be robust.
Module 4: Scientific Mechanisms (Visualized)
Why does reslurrying work for 2,3,5-trifluorobenzenesulphonamide? The fluorinated ring creates a "stiff" lattice. When you reslurry, you are relying on the dynamic equilibrium of dissolution and recrystallization.
Figure 2: Mechanism of Solvent Exchange during Reslurry operations.
FAQs: Expert Troubleshooting
Q: My material turns yellow during drying. What is happening? A: This indicates thermal degradation, likely oxidative defluorination or sulfonamide hydrolysis.
-
Fix: Lower the drying temperature by 20°C and increase the vacuum quality (lower pressure). Ensure your oven is inerted with Nitrogen, as fluorinated aromatics can be sensitive to moisture at high temperatures.
Q: I am using Method A (Reslurry) with water, but the material acts hydrophobic and floats. A: 2,3,5-trifluorobenzenesulphonamide is lipophilic.
-
Fix: Add a surfactant (0.1% Tween 80) or use a wetting agent like a small percentage of alcohol (5-10% Methanol) in the water to wet the solids and allow the exchange to happen.
Q: Can I just melt the crystals to release the solvent? A: Only if the melting point of the specific polymorph is significantly lower than the degradation temperature. However, upon cooling, the melt may form an amorphous glass, which is hygroscopic and unstable. Recrystallization is preferred over melt-quenching.
References
-
ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses solvate formation in sulfonamides). Link
- Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.
-
European Patent Office. (1999). Method for removal of residual organic solvents from a crystalline bulk substance (Vacuum Hydration).[4] EP0900582A1. Link
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for reslurry and displacement protocols). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Electron-Deficient Sulfonamide Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis of sulfonamides, particularly when dealing with electron-deficient amines or sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Troubleshooting Guide: Low Reactivity in Sulfonamide Synthesis
This section addresses common issues of low yield and slow reaction rates during the formation of sulfonamides from electron-deficient starting materials.
Question 1: My sulfonamide formation reaction with an electron-deficient aniline is extremely slow or failing completely. What are the primary causes and how can I overcome this?
Answer:
The low reactivity you're observing is a classic challenge in sulfonamide synthesis. The primary culprit is the reduced nucleophilicity of the electron-deficient amine. The electron-withdrawing groups on the aromatic ring pull electron density away from the nitrogen atom, making it a weaker nucleophile and thus less likely to attack the electrophilic sulfur atom of the sulfonyl chloride.
Here’s a breakdown of the causative factors and a systematic approach to troubleshooting:
1. Understanding the Core Problem: Reduced Nucleophilicity
The fundamental issue is electronic. An electron-deficient amine (e.g., 4-nitroaniline) has a significantly lower HOMO (Highest Occupied Molecular Orbital) energy compared to an electron-rich amine (e.g., aniline). This makes the orbital overlap with the LUMO (Lowest Unoccupied Molecular Orbital) of the sulfonyl chloride less favorable, resulting in a higher activation energy for the reaction.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low reactivity.
2. Step-by-Step Solutions:
-
A. Optimize the Base and Solvent System:
-
Rationale: The base plays a crucial role in scavenging the HCl byproduct of the reaction.[1] For weakly nucleophilic amines, a stronger, non-nucleophilic base can be more effective. The solvent can also influence reaction rates through polarity and stabilization of intermediates.
-
Protocol:
-
Switch from common bases like triethylamine (TEA) to stronger, non-nucleophilic bases such as pyridine or 1,8-Diazabicycloundec-7-ene (DBU). Pyridine can also act as a nucleophilic catalyst.
-
If using a standard solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to potentially enhance the reaction rate.
-
Elevated temperatures can also overcome the activation energy barrier. Carefully increase the reaction temperature, monitoring for potential decomposition.
-
-
-
B. Activate the Sulfonyl Group with a Lewis Acid:
-
Rationale: A Lewis acid can coordinate to the oxygen atoms of the sulfonyl group, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic amine.[2][3]
-
Protocol: Calcium Triflimide [Ca(NTf2)2] Activation of Sulfonyl Fluorides Sulfonyl fluorides are often more stable than sulfonyl chlorides and can be effectively activated by Lewis acids.
-
To a solution of the electron-deficient amine (1.0 equiv) and the sulfonyl fluoride (1.0 equiv) in tert-amyl alcohol (0.2 M), add triethylamine (1.0 equiv) and Ca(NTf2)2 (1.0 equiv).[3]
-
Stir the reaction at 60 °C and monitor by TLC or LC-MS for completion.[3]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
-
-
C. Employ Transition-Metal Catalysis:
-
Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative mechanistic pathway for C-N bond formation that does not rely on the nucleophilicity of the amine in the same way as the classical method.[4][5][6] This method is particularly effective for coupling challenging substrates.
-
Protocol: Buchwald-Hartwig Amination of an Aryl Halide with a Sulfonamide (This is an example of forming an N-arylsulfonamide where the sulfonamide is the nucleophile and the electron-deficient arene is the electrophile).
-
To an oven-dried flask, add the aryl halide (1.0 equiv), the sulfonamide (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purify the product by column chromatography.
-
-
Question 2: I am attempting a copper-catalyzed synthesis of a sulfonamide from an electron-deficient amine and a sodium sulfinate, but the reaction is not proceeding. What are the potential issues?
Answer:
Copper-catalyzed oxidative coupling of sodium sulfinates and amines is a powerful alternative to the use of sulfonyl chlorides.[7] However, the success of this reaction is highly dependent on the catalyst's oxidation state and the reaction environment.
Potential Issues and Solutions:
| Potential Issue | Explanation | Troubleshooting Steps |
| Catalyst Inactivation | The Cu(I)/Cu(II) catalytic cycle can be poisoned by impurities or competing ligands. The electron-deficient amine itself can sometimes coordinate too strongly to the copper center, inhibiting catalysis. | 1. Ensure the use of high-purity copper salts (e.g., CuI, Cu(OAc)2).2. Add a ligand, such as 1,10-phenanthroline or a diamine, which can facilitate the catalytic cycle.3. Use freshly prepared or purified sodium sulfinate. |
| Improper Oxidant | This reaction requires an oxidant to facilitate the C-N bond formation. Common oxidants include O2 (from air) or DMSO at high temperatures.[7] | 1. If running the reaction under an inert atmosphere, switch to an air or oxygen atmosphere.2. If using a lower boiling point solvent, consider switching to DMSO and increasing the temperature. |
| Solvent Effects | The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. | 1. Screen different polar aprotic solvents such as DMF, DMSO, or MeCN. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for amines in classical sulfonamide synthesis?
A1: The reactivity is directly proportional to the nucleophilicity of the amine. Generally, the order is: Alkylamines > Arylamines with electron-donating groups > Unsubstituted Arylamines > Arylamines with electron-withdrawing groups. Secondary amines are often less reactive than primary amines due to steric hindrance.[8][9]
Q2: Are there any "one-pot" methods to synthesize sulfonamides from readily available starting materials without isolating reactive intermediates like sulfonyl chlorides?
A2: Yes, several modern methods have been developed to streamline sulfonamide synthesis. One notable example is the one-pot synthesis from aryl carboxylic acids and amines via a decarboxylative chlorosulfonylation.[10][11] This method leverages copper photoredox catalysis to convert the carboxylic acid to a sulfonyl chloride in situ, which then reacts with the amine in the same pot.[10][11] Another approach involves the direct oxidative conversion of thiols into sulfonamides in the presence of an amine.[9][12]
Q3: My target molecule is sensitive to harsh bases and high temperatures. What are some of the mildest conditions available for sulfonamide synthesis?
A3: For sensitive substrates, electrochemical synthesis offers a very mild and green alternative. The oxidative coupling of thiols and amines can be driven by electricity, often at room temperature and without the need for sacrificial reagents.[13] Another mild approach is the use of sulfonyl fluorides activated by a Lewis acid like Ca(NTf2)2, which can proceed under neutral or slightly basic conditions at moderate temperatures.[2][3]
Q4: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination to form a C-N bond to a sulfonamide?
A4: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Ligand Selection Guide:
Caption: General ligand selection for Buchwald-Hartwig amination.
-
For primary amines/sulfonamides: Ligands like BrettPhos are often a good starting point.
-
For secondary amines/sulfonamides: XPhos and SPhos are widely used and very effective.
-
For sterically hindered substrates: More specialized ligands like RuPhos may be required.
It is always recommended to screen a small set of ligands and bases to find the optimal conditions for your specific substrate combination.
References
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.
- Sulfonamide derivatives: Synthesis and applications.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- Synthesis, Mechanism of action And Characteriz
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
- Sulfonamide Synthesis via Calcium Triflimide Activ
- Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
- The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
- Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Sulfonamide synthesis by alkylation or aryl
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Eco-friendly and green synthesis methods for sulfonamide deriv
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Pure.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar.
- Buchwald–Hartwig amin
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Sulphonamides, Medicinal Chemistry-III. Slideshare.
- Buchwald-Hartwig Amin
- Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Noël Research Group – UvA.
- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
- The Ultimate Guide to Buchwald-Hartwig Amin
- Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
- Metal-free introduction of primary sulfonamide into electron-rich arom
- 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. frontiersrj.com [frontiersrj.com]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 13. pure.tue.nl [pure.tue.nl]
Technical Support Center: Separation of 2,3,5- and 2,4,5-Trifluorobenzenesulphonamide Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers and drug development professionals regarding the baseline separation of highly fluorinated positional isomers. The separation of 2,3,5-trifluorobenzenesulphonamide and 2,4,5-trifluorobenzenesulphonamide is notoriously difficult because these molecules possess identical molecular weights, identical functional groups, and nearly indistinguishable hydrophobicities (LogP).
Standard C18 reversed-phase chromatography often results in complete co-elution. To achieve baseline resolution, we must exploit the subtle differences in their dipole moments, steric profiles, and charge distribution by utilizing orthogonal stationary phases, specifically [1].
Data Presentation: Physicochemical Comparison
Before troubleshooting, it is critical to understand the causality behind the separation mechanism. The table below summarizes the theoretical differences between the two isomers that we can exploit chromatographically.
| Property | 2,3,5-Trifluorobenzenesulphonamide | 2,4,5-Trifluorobenzenesulphonamide | Chromatographic Impact |
| Molecular Weight | 211.16 g/mol | 211.16 g/mol | No mass-based separation possible. |
| Fluorine Positions | 2, 3, 5 | 2, 4, 5 | Alters the electron density of the aromatic ring. |
| Dipole Moment | Highly asymmetric F-distribution yields a stronger net dipole. | F atoms at 2 and 5 partially cancel vector components, yielding a weaker net dipole. | Dictates retention strength on dipole-sensitive stationary phases (e.g., PFP). |
| Steric Hindrance | F at position 3 pushes against the sulfonamide group's rotational freedom. | F at position 4 leaves the meta position open, altering the molecule's planar profile. | Affects intercalation into rigid stationary phases (π-π stacking). |
| Sulfonamide pKa | ~9.2 (Estimated) | ~9.4 (Estimated) | Requires acidic mobile phase to ensure neutral state and prevent peak tailing. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my 2,3,5- and 2,4,5-trifluorobenzenesulphonamide isomers co-elute as a single broad peak on a standard C18 column? Expert Insight: C18 columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. Because both isomers have the exact same number of carbon, hydrogen, fluorine, and heteroatoms, their hydrophobic surface areas are virtually identical. C18 lacks the spatial and electronic recognition mechanisms required to differentiate the subtle variations in their aromatic electron densities.
Q2: What is the most effective stationary phase for this separation, and what is the mechanism of action? Expert Insight: A Pentafluorophenyl (PFP) stationary phase is the gold standard for separating [2]. Unlike C18, PFP columns offer a "multi-mode" retention mechanism. The highly electron-deficient pentafluorophenyl ring of the stationary phase interacts with the analytes via:
-
π-π Interactions: The electron-rich regions of the analyte's aromatic ring stack with the electron-deficient PFP ring.
-
Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase interact with the differing net dipoles of the 2,3,5- and 2,4,5-isomers.
-
Hydrogen Bonding: The sulfonamide group (-SO2NH2) acts as both an H-bond donor and acceptor with the [3].
Q3: I switched to a PFP column, but I am still not getting baseline resolution (Rs < 1.5). I am using Acetonitrile and Water. What should I change? Expert Insight: Switch your organic modifier from Acetonitrile to Methanol. Acetonitrile is a π-electron acceptor. When used with a PFP column, acetonitrile molecules intercalate with the stationary phase, effectively "masking" the π-π interaction sites from your analytes. Methanol, being a protic solvent, does not participate in π-π interactions, allowing the PFP stationary phase to fully engage with the aromatic rings of the trifluorobenzenesulphonamide isomers, drastically improving selectivity.
Q4: The separation is better, but the peaks are tailing significantly. How do I improve peak symmetry? Expert Insight: Peak tailing in sulfonamides is typically caused by secondary ion-exchange interactions between the partially ionized sulfonamide group and residual silanols on the silica support. To fix this, buffer your mobile phase to a pH of ~3.0 using 10 mM Ammonium Formate or 0.1% Formic Acid. This ensures the sulfonamide group remains fully protonated (neutral) and suppresses silanol ionization.
Visualizing the Workflows
Below is the logical relationship mapping the multi-mode separation mechanism on a PFP column.
Caption: Multi-mode retention mechanism of trifluorobenzenesulphonamide isomers on a PFP stationary phase.
Here is the troubleshooting decision tree for method optimization:
Caption: Troubleshooting workflow for resolving fluorinated positional isomers in HPLC.
Experimental Protocol: Validated HPLC Method for Isomer Separation
This protocol provides a self-validating system. If the system suitability criteria (Step 4) are not met, the method dictates immediate corrective actions based on the causality principles discussed above.
Step 1: Reagent and Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Dissolve 0.63 g of LC-MS grade Ammonium Formate in 1.0 L of ultrapure water (10 mM). Adjust the pH to 3.0 ± 0.1 using pure Formic Acid. Filter through a 0.22 µm membrane.
-
Organic Phase (Mobile Phase B): 100% LC-MS grade Methanol. (Critical: Do not substitute with Acetonitrile).
-
Sample Diluent: 50:50 Water:Methanol.
Step 2: Chromatographic Conditions
-
Column: Core-shell PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 25 °C (Maintaining lower temperatures enhances dipole-dipole interactions for fluorinated compounds).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 220 nm.
Step 3: Gradient Program
-
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analytes at the column head)
-
2.0 - 12.0 min: Linear gradient from 30% B to 65% B
-
12.0 - 15.0 min: 95% B (Column wash to remove strongly retained impurities)
-
15.0 - 20.0 min: 30% B (Re-equilibration)
Step 4: System Suitability & Self-Validation Inject a mixed standard containing 50 µg/mL of both 2,3,5- and 2,4,5-trifluorobenzenesulphonamide.
-
Acceptance Criteria 1: Resolution (Rs) between the two isomers must be ≥ 2.0. Self-Correction: If Rs < 2.0, decrease the initial gradient slope (e.g., run from 30% to 55% B over 15 minutes).
-
Acceptance Criteria 2: Tailing factor (Tf) for both peaks must be ≤ 1.2. Self-Correction: If Tf > 1.2, verify the pH of Mobile Phase A is exactly 3.0 to ensure complete sulfonamide protonation.
References
-
Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns (Application Note 5991-4373EN) Source: Agilent Technologies URL: [Link]
-
Title: Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers Source: ACS Applied Materials & Interfaces URL: [Link]
Technical Support Center: Recrystallization of 2,3,5-Trifluorobenzenesulphonamide
Welcome to the dedicated technical support guide for the purification of 2,3,5-Trifluorobenzenesulphonamide via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the purity and yield of this important fluorinated intermediate. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of crystallizing this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2,3,5-Trifluorobenzenesulphonamide?
There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. 2,3,5-Trifluorobenzenesulphonamide possesses both a non-polar trifluorinated benzene ring and a polar sulfonamide group. This dual nature suggests that single solvents may be effective, but solvent mixtures often provide the necessary solubility gradient for efficient purification.[1]
The ideal solvent or solvent system is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low or room temperatures.[1][2] Given the compound's structure, a systematic screening of solvents with varying polarities is the most rigorous approach.
Table 1: Recommended Solvents for Screening
| Solvent/System | Boiling Point (°C) | Rationale & Key Considerations |
| Isopropanol/Water | ~80-100 | An excellent starting point for many sulfonamides.[1] The ratio can be tuned to achieve the ideal solubility profile. Start with a higher proportion of isopropanol and add water as an anti-solvent. |
| Ethanol/Water | ~78-100 | Similar to isopropanol/water, 95% ethanol is a common choice for sulfonamides.[1] Easy to remove under vacuum. |
| Toluene | 111 | A patent for a similar difluorinated benzenesulfonamide reported successful recrystallization from toluene, suggesting its utility for this class of compounds.[3] Effective for less polar impurities. |
| Acetonitrile | 82 | Has been used for recrystallizing other complex fluorinated aromatic compounds.[4] Its moderate polarity can be advantageous. |
| Ethyl Acetate/Hexane | ~69-77 | A common non-alcoholic polar/non-polar mixture. Dissolve in hot ethyl acetate and add hexane as the anti-solvent until turbidity is observed. |
Q2: Why is slow cooling a critical step in the recrystallization process?
Slow cooling is paramount for achieving high purity. Crystal formation is a thermodynamically controlled process of lattice assembly. When a saturated solution is cooled slowly, solute molecules have sufficient time to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurity molecules.[2][5]
Rapid cooling, such as immediately placing the hot flask in an ice bath, crashes the compound out of solution. This rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] For optimal results, allow the flask to cool to room temperature undisturbed before moving it to an ice bath for maximum yield.[5][7]
Q3: What are the primary safety considerations when working with 2,3,5-Trifluorobenzenesulphonamide and associated solvents?
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed within a certified chemical fume hood.
-
Solvent Hazards : The solvents listed in Table 1 are flammable. Ensure no ignition sources are present when heating. Consult the Safety Data Sheet (SDS) for each solvent prior to use to be fully aware of its specific hazards.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2,3,5-Trifluorobenzenesulphonamide. Follow the logical workflow to diagnose and resolve experimental challenges.
Caption: Troubleshooting workflow for common recrystallization issues.
Q&A for Troubleshooting
Q: My compound separated as an oil instead of crystals. What went wrong and how do I fix it? "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the solution is too concentrated.[1] The resulting oil is often an impure amorphous solid upon cooling.
-
Causality : This is common when the boiling point of the solvent is very high or when the crude material has a high concentration of impurities, which can cause melting point depression.
-
Solution : Re-heat the mixture until the oil completely redissolves. Add a small amount (10-20% of the current volume) of additional hot solvent to lower the saturation point.[1] Allow the flask to cool very slowly, perhaps by insulating it with glass wool or a cloth, to ensure the solution temperature drops below the compound's melting point before crystallization begins.[1]
Q: The solution has cooled to room temperature and is now in an ice bath, but no crystals have formed. What should I do? This is a classic case of either excessive solvent use or a supersaturated solution.[1]
-
Causality : If too much solvent was used, the concentration of the sulfonamide is below its saturation point even at low temperatures.[1] Alternatively, the solution may be supersaturated, meaning it holds more dissolved solute than normal but lacks a nucleation point to initiate crystallization.[5]
-
Solution :
-
Induce Crystallization : The first step is to provide a nucleation site. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[1][2][5] The microscopic scratches on the glass provide a surface for crystals to begin forming. Alternatively, if you have a small crystal of pure product, add it as a "seed crystal".[1][2][6]
-
Reduce Solvent Volume : If induction fails, you have likely used too much solvent. Gently heat the solution in the fume hood to evaporate a portion of the solvent. Allow it to cool again. Be patient, as this may require some trial and error to find the right concentration.
-
Q: My final crystal yield is disappointingly low. What are the likely causes? A low yield is most often traced back to procedural steps where the product was unintentionally lost.
-
Causality & Solutions :
-
Excessive Solvent : Using too much solvent during the initial dissolution is the most common cause.[5] A significant portion of your product will remain in the mother liquor. The guiding principle is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[5][6]
-
Premature Crystallization : If the product crystallizes during a hot filtration step (if performed), significant loss can occur on the filter paper. Use pre-heated glassware for this step.[1]
-
Excessive Washing : Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[7] Use a minimal amount of ice-cold solvent for the wash.
-
Q: My recrystallized product is still colored. How can I obtain a white crystalline solid? Colored impurities are common and are typically large, conjugated organic molecules that can be effectively removed.
-
Causality : These impurities are present in the crude material and are co-dissolved in the hot solvent.
-
Solution : After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount (e.g., a microspatula tip) of activated charcoal.[5] Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.[5] Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[1] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
General Experimental Protocol
This protocol outlines a robust procedure for the recrystallization of 2,3,5-Trifluorobenzenesulphonamide. The key first step is a small-scale solvent screening to identify the optimal system before committing your bulk material.
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology
-
Solvent Selection : Based on your small-scale screening, choose the best solvent or solvent mixture.
-
Dissolution : Place the crude 2,3,5-Trifluorobenzenesulphonamide in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves.[1][6] Avoid adding a large excess of solvent.
-
Decolorization (If Necessary) : If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for 2-5 minutes. Perform a hot gravity filtration through fluted filter paper into a clean, pre-heated flask to remove the charcoal.[1][5]
-
Crystallization : Cover the flask containing the hot, saturated solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Crystal formation should be observed during this process.
-
Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystal cake with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[5][7]
-
Drying : Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven. Characterize the final product by melting point analysis and spectroscopy to confirm purity.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
- EP0512953B1 - Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization 2. (n.d.). University of California, Irvine, Department of Chemistry.
- Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. (n.d.). ResearchGate.
- Recrystallization. (2020). Professor Dave Explains via YouTube.
- (PDF) N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. (n.d.). ResearchGate.
- Recrystallization and Melting Point Analysis. (2022). Professor Dave Explains via YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Hub: 2,3,5-Trifluorobenzenesulfonamide (2,3,5-TFBSA)
[1]
Status: Operational Ticket ID: TFBSA-STAB-001 Subject: Stability & Reactivity Profile Under Basic Conditions[1]
Diagnostic Overview: The "Dual Reactivity" Trap
Welcome to the technical support center for polyfluorinated sulfonamides. If you are experiencing low yields, color changes (yellow/orange), or unexpected by-products when using 2,3,5-Trifluorobenzenesulfonamide in basic media, you are likely encountering a competition between deprotonation and nucleophilic aromatic substitution (
Unlike simple benzenesulfonamide, the 2,3,5-trifluoro analog possesses a highly electron-deficient aromatic ring. This dramatically alters its stability profile.
The Core Conflict
-
Acidity (The Intended Pathway): The sulfonamide
protons are acidic ( ).[1] In the presence of a base, the desired outcome is usually deprotonation to form the stable sulfonamide anion ( ), which then acts as a nucleophile for alkylation or coupling. -
Electrophilicity (The Failure Mode): The three fluorine atoms, combined with the electron-withdrawing sulfonyl group, activate the benzene ring toward nucleophilic attack. The position ortho to the sulfonyl group (C-2) is a "hot spot" for
.
Critical Rule: If your base is also a nucleophile (e.g.,
Visualizing the Failure Mode
The following diagram illustrates the bifurcation between the stable deprotonation pathway and the destructive substitution pathway.
Caption: Pathway divergence dependent on base nucleophilicity. Path A (Green) preserves the scaffold; Path B (Red) leads to fluoride displacement at the C-2 position.
Troubleshooting FAQ
Q: My reaction mixture turned bright yellow/orange upon adding base. Is this normal?
-
Diagnosis: This is often the signature of a Meisenheimer complex .[2][3]
-
Explanation: The attack of a nucleophile on the electron-deficient ring creates a resonance-stabilized anionic intermediate that is often highly colored. While the sulfonamide anion itself can be slightly yellow, a deep color change usually indicates the onset of ring degradation (
). -
Fix: Switch to a non-nucleophilic base (e.g., replace
with or ).[1]
Q: I see a mass shift of [M-20+17] or [M-20+31] in my LCMS.
-
Diagnosis: Fluorine displacement has occurred.
-
Explanation:
-
Fix: Avoid protic nucleophilic solvents (water, methanol) if strong bases are required.[1] Use aprotic polar solvents (ACN, DMF) with hindered bases.[1]
Q: My yield is near zero, but I recovered the starting material in the aqueous waste.
-
Diagnosis: pH mismanagement during workup.[1]
-
Explanation: The 2,3,5-trifluoro substitution makes the sulfonamide proton more acidic (
) than typical sulfonamides ( ). In a basic workup (e.g., saturated ), the compound remains deprotonated and water-soluble.[1] -
Fix: You must acidify the aqueous layer to pH < 4 to protonate the sulfonamide and force it back into the organic layer (EtOAc/DCM).
Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Class | Examples | Compatibility | Technical Notes |
| Inorganic Carbonates | High | Recommended.[1] Weakly nucleophilic but strong enough to deprotonate ( | |
| Hindered Alkoxides | Medium | Generally safe due to steric bulk preventing ring attack, but strictly anhydrous conditions are required.[1] | |
| Un-hindered Alkoxides | Critical Failure | DO NOT USE. Will rapidly displace F-2 via | |
| Hydroxides | Low | Risk of hydrolysis to phenol.[1] Only use if dilute and cold ( | |
| Tertiary Amines | High | Excellent for mild deprotonation.[1] Non-nucleophilic. | |
| Hydrides | High | Excellent.[1] Irreversible deprotonation without nucleophilic attack. |
Standard Operating Protocol: Safe Alkylation
Objective:
Materials:
-
2,3,5-Trifluorobenzenesulfonamide (1.0 equiv)[1]
-
Alkyl Halide (1.1 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 2,3,5-TFBSA in anhydrous ACN (
). -
Base Addition: Add
in a single portion.-
Checkpoint: The slurry may turn slightly off-white. If it turns bright orange, check solvent purity for amines/contaminants.[1]
-
-
Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction: Heat to
.-
Note: Do not reflux aggressively. Higher temperatures increase the risk of F-displacement by the carbonate oxygen (rare, but possible).
-
-
Workup (Crucial):
-
Dilute with EtOAc.
-
Wash with 1M HCl (not water, not brine initially).[1] This ensures any unreacted sulfonamide is protonated and partitions into the organic phase.
-
Dry over
and concentrate.
-
References
-
Acidity of Fluorinated Sulfonamides
-
Prediction of Sulfonamide pKa
-
Caine, B. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths."[4] Chemical Science, vol. 10, 2019, pp. 6368-6381.[1][4]
- Context: Provides structural correlation between bond lengths and acidity, validating the increased acidity of electron-deficient sulfonamides.
-
-
Mechanism of
on Fluoroarenes:
Sources
- 1. 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide | C9H8F3NO3S | CID 18461578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2,3,5-Trifluorobenzenesulphonamide
Introduction: The Analytical Challenge
2,3,5-Trifluorobenzenesulphonamide (2,3,5-TFBSA) represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antitumor agents. However, its characterization presents a unique challenge due to the spin-spin coupling complexity introduced by the three fluorine atoms (
This guide provides a comparative analysis of experimental approaches to characterizing 2,3,5-TFBSA. Unlike simple aromatic systems, the presence of multiple fluorine substituents transforms a standard proton spectrum into a complex second-order multiplet system. We compare solvent systems and acquisition modes to establish the definitive protocol for structural validation.
Structural Logic & Spin System
To interpret the spectrum, we must first deconstruct the molecule's magnetic environment. The structure consists of a benzene ring substituted at position 1 with a sulfonamide group (
The Proton Inventory
- (Position 4): Located between two fluorine atoms (F3 and F5).
- (Position 6): Located between the sulfonamide group and F5.
- (Sulfonamide): Exchangeable protons, highly sensitive to solvent choice.
The Coupling Network ( -Coupling)
The complexity arises because
-
H4: Experiences two large ortho-couplings (
and ) and one meta-coupling ( ).-
Prediction: Apparent Triplet of Doublets (td) or broad Multiplet.
-
-
H6: Experiences one ortho-coupling (
), one meta-coupling ( ), and potentially a long-range para-coupling ( ).-
Prediction: Doublet of Doublets (dd) or Doublet of Multiplets.
-
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical variable in the successful analysis of sulfonamides. Below is a comparison of the three most common NMR solvents for this application.
Table 1: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | Acetone-d6 (Alternative) | Chloroform-d (CDCl3) (Not Recommended) |
| Solubility | Excellent (High Polarity) | Good | Poor to Moderate |
| Sharp Singlet (High Intensity) | Broad Singlet | Very Broad / Often Invisible | |
| Chemical Shift Stability | High (H-bonding stabilizes | Moderate | Low (Concentration dependent) |
| Water Peak Interference | |||
| Suitability for qNMR | High | Moderate | Low (due to evaporation/solubility) |
Expert Insight: The "DMSO Effect"
We prioritize DMSO-d6 for 2,3,5-TFBSA. In non-polar solvents like
Comparative Analysis: Acquisition Modes
For researchers requiring precise coupling constants, standard
Mode A: Standard NMR
-
Pros: Universal availability; standard pulse sequence.
-
Cons: The H4 and H6 signals appear as complex multiplets due to F-H coupling. Measuring exact
values is difficult. -
Verdict: Sufficient for identity confirmation (fingerprinting).
Mode B: -Decoupled NMR ( )
-
Pros: Collapses all F-H couplings. H4 and H6 appear as simple singlets (or doublets if they couple to each other).
-
Cons: Requires a probe capable of tuning to both frequencies simultaneously (e.g., a "inverse" probe or specialized hardware).
-
Verdict: Superior for confirming the regiochemistry of the protons without the interference of fluorine splitting.
Experimental Protocol (Standard DMSO-d6)
This protocol ensures reproducibility and maximum resolution of the fluorine-proton couplings.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh
mg of 2,3,5-TFBSA into a clean vial. -
Add
L of DMSO-d6 (99.9% D). -
Critical: Vortex for 30 seconds to ensure complete dissolution. Suspended particles will degrade field homogeneity (shimming).
-
-
Instrument Setup:
-
Temperature: Set to
K ( C). Temperature fluctuations affect the shift. -
Shimming: Perform gradient shimming. Due to the fluorine atoms, magnetic susceptibility differences can be pronounced; ensure good
and shims.
-
-
Acquisition Parameters:
-
Pulse Angle:
(to prevent saturation). -
Relaxation Delay (D1): Set to
seconds. Aromatic protons adjacent to fluorines may have altered relaxation times. -
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Referencing: Reference residual DMSO pentet to
ppm.
-
Visualization of Analysis Workflows
Diagram 1: Analytical Decision Pathway
Caption: Decision tree for solvent selection and acquisition mode, highlighting the superiority of DMSO-d6 for sulfonamide detection.
Diagram 2: Coupling Logic (Spin System)
Caption: The coupling tree for Proton H4, showing why it appears as a complex multiplet (td) rather than a simple singlet.
Data Interpretation Guide
Use the following table to assign the signals in your obtained spectrum (Solvent: DMSO-d6).
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| Singlet (s) | - | Broadens if water content is high. Disappears with | ||
| H6 | ddd | Most deshielded aromatic proton due to ortho- | ||
| H4 | ddd (or app. td) | Shielded relative to H6. "Trapped" between two fluorines. |
Note on "Apparent" Multiplicities:
Due to the similarity in magnitude between the two ortho-fluorine couplings (
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for H-F coupling constants).
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Sulfonamides
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of fluorinated sulfonamides versus their non-fluorinated analogs . Designed for medicinal chemists and bioanalytical scientists, this document analyzes how fluorine substitution alters ionization efficiency, bond lability, and fragmentation pathways.
Core Insight: While standard sulfonamides primarily undergo S-N bond cleavage, fluorinated analogs exhibit distinct intramolecular rearrangements (specifically
Mechanistic Comparison: The "Fluorine Effect"
The introduction of fluorine atoms onto the benzenesulfonamide scaffold fundamentally alters the gas-phase chemistry of the molecule. This section compares the fragmentation mechanics of the "Product" (Fluorinated Sulfonamides) against the "Alternative" (Non-Fluorinated Sulfonamides).
Primary Fragmentation Pathways
In Collision-Induced Dissociation (CID), sulfonamides typically fragment via two competitive pathways:
-
S-N Bond Cleavage: Direct breakage yielding a sulfonyl cation (
, 141 for benzenesulfonamide) and a neutral amine. -
Extrusion (Rearrangement): A complex rearrangement where the
moiety is expelled, and the amine migrates to the aromatic ring (ipso-substitution).
Comparative Performance Table
| Feature | Non-Fluorinated Sulfonamides | Fluorinated Sulfonamides | Impact of Fluorine |
| Dominant Pathway | S-N Bond Cleavage | Electron-withdrawing groups (EWG) like F destabilize the S-N bond and promote rearrangement. | |
| Diagnostic Loss | HF elimination is a "fingerprint" for fluorinated alkyl side chains or ortho-fluorine atoms. | ||
| Ionization Mode | ESI (+) Preferred | ESI (-) Enhanced | Fluorine increases the acidity of the -NH- proton ( |
| Radical Ions | Rare (Even-electron rule) | Occasional Radical Cations ( | High electronegativity can stabilize radical intermediates that are typically unstable in ESI. |
The Ortho-Effect Mechanism
Experimental data indicates that fluorine substitution at the ortho position of the aromatic ring exerts a specific "Ortho-Effect." Unlike electron-donating groups (e.g., -OMe) which stabilize the sulfonyl cation, electron-withdrawing fluorines promote the ipso-rearrangement .
Mechanism:
-
Protonation occurs on the sulfonamide nitrogen.[1]
-
The weakened S-Ar bond allows the
group to twist. -
The amine group attacks the ipso-carbon.
- is expelled as a neutral gas.[2]
-
An aniline derivative ion is formed.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergence in fragmentation between a standard Benzenesulfonamide and a Pentafluorobenzenesulfonamide.
Figure 1: Comparative fragmentation pathways. Note the prominence of the rearrangement pathway (green) for fluorinated compounds versus the direct cleavage (blue) for non-fluorinated analogs.
Experimental Protocol: Validated Workflow
To achieve reproducible fragmentation data for fluorinated sulfonamides, the following self-validating protocol is recommended. This workflow accounts for the specific ionization needs of fluorinated species.
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v). Avoid acetonitrile if analyzing perfluorinated chains as it can suppress ionization in negative mode.
-
Modifier:
-
For Positive Mode: 0.1% Formic Acid (Protonation source).
-
For Negative Mode: 5 mM Ammonium Acetate (Promotes deprotonation
).
-
MS/MS Acquisition Parameters (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI).[2][3][4][5][6][7][8]
-
Polarity Switching: Enable. (Crucial: Fluorinated sulfonamides often show 10-50x higher sensitivity in Negative Mode).
-
Collision Energy (CE) Ramp:
-
Acquire spectra at three distinct CE levels: 10 eV, 25 eV, and 40 eV.
-
Why? Low CE (10 eV) preserves the molecular ion
. High CE (40 eV) is required to break the strong C-F bonds or induce HF elimination.
-
Data Validation Steps
-
Check for the "Sulfur Doublet": Verify the presence of the
isotope peak (~4.4% abundance) at . -
The "Minus 20" Rule: In the MS/MS spectrum, look for a peak at
. This confirms the presence of Fluorine (loss of HF) and validates the fluorinated nature of the analyte. -
The "Minus 64" Rule: A neutral loss of 64 Da confirms the sulfonamide moiety (
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Technical Comparison of Alternatives
When analyzing these compounds, researchers often choose between ESI (Electrospray) and EI (Electron Impact).
| Feature | ESI-MS/MS (Recommended) | EI-MS (Alternative) |
| Mechanism | Soft Ionization (Protonation/Deprotonation) | Hard Ionization (Electron Bombardment 70eV) |
| Suitability | Ideal for polar, thermally labile sulfonamides. | Limited.[5][9] Sulfonamides often degrade thermally before ionization. |
| Fluorine Detection | Excellent via Negative Mode ( | Poor. Molecular ion ( |
| Fragmentation | Controllable via Collision Energy. | Extensive, uncontrolled fragmentation. |
References
-
Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
Pi, N., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry.
-
D'Agostino, L. A., & Mabury, S. A. (2014). Identification of Novel Fluorinated Surfactants in Aqueous Film Forming Foams and Commercial Surfactant Concentrates.[2] Environmental Science & Technology.[2]
-
Thalassinos, K., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
Sources
- 1. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Surfactants usable for electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 2,3,5-Trifluorobenzenesulphonamide: A Comparative IR Analysis Guide
As a Senior Application Scientist, evaluating the structural integrity and electronic distribution of fluorinated sulfonamides is paramount before advancing them into in vitro or in vivo assays. 2,3,5-Trifluorobenzenesulphonamide has emerged as a highly privileged scaffold in modern drug discovery, offering a precise balance of lipophilicity, steric hindrance, and electronegativity that makes it a superior carbonic anhydrase inhibitor compared to traditional unfluorinated analogs .
To objectively assess the performance and quality of this compound, Infrared (IR) spectroscopy serves as the definitive analytical tool. This guide provides an in-depth comparative analysis of the characteristic IR peaks of 2,3,5-trifluorobenzenesulphonamide against its unsubstituted and perfluorinated alternatives, equipping researchers with self-validating protocols for accurate spectral acquisition.
Mechanistic Causality: The Fluorine Inductive Effect on IR Frequencies
In benzenesulfonamides, the primary IR-active functional groups are the sulfonamide moiety (–SO₂NH₂) and the aromatic ring. When fluorine atoms are introduced at the 2, 3, and 5 positions, their strong electron-withdrawing nature (inductive effect, -I) profoundly alters the electronic landscape of the molecule. Understanding this causality is critical for accurate spectral interpretation:
-
S=O Bond Strengthening (Hypsochromic Shift): The highly electronegative fluorine atoms withdraw electron density from the aromatic system, which in turn pulls electron density away from the sulfur atom. This reduces the polarity of the S=O bond, increasing its double-bond character and force constant. Consequently, both the asymmetric and symmetric S=O stretching vibrations shift to higher wavenumbers (blue shift) compared to unsubstituted benzenesulfonamide .
-
N-H Bond Alterations: The electron-withdrawing effect propagates to the nitrogen atom, reducing the availability of its lone pair for conjugation with the sulfonyl group. This increases the force constant of the N-H bond, shifting the N-H stretching frequencies higher.
-
C-F Fingerprinting: The C-F stretching vibrations produce strong, highly specific absorptions in the 1000–1300 cm⁻¹ region. The specific 2,3,5-substitution pattern creates a unique spectral fingerprint that easily distinguishes it from other isomers (e.g., 2,4,6-trifluorobenzenesulphonamide).
Quantitative Data: Comparative IR Peak Analysis
To objectively evaluate the spectral signature of 2,3,5-trifluorobenzenesulphonamide, the table below compares its characteristic peaks against the baseline unsubstituted benzenesulfonamide and the fully fluorinated alternative, pentafluorobenzenesulphonamide.
| Vibrational Mode | Benzenesulfonamide (Unsubstituted) | 2,3,5-Trifluorobenzenesulphonamide | Pentafluorobenzenesulphonamide | Mechanistic Causality for Spectral Shift |
| N-H Asymmetric Stretch | ~3340 cm⁻¹ | ~3365 cm⁻¹ | ~3380 cm⁻¹ | Strong -I effect of F atoms increases N-H bond force constant. |
| N-H Symmetric Stretch | ~3245 cm⁻¹ | ~3260 cm⁻¹ | ~3275 cm⁻¹ | Reduced electron density on N shortens the N-H bond. |
| S=O Asymmetric Stretch | ~1335 cm⁻¹ | ~1355 cm⁻¹ | ~1370 cm⁻¹ | F-substitution strengthens S=O double bond character. |
| S=O Symmetric Stretch | ~1160 cm⁻¹ | ~1175 cm⁻¹ | ~1185 cm⁻¹ | Same as above; proportional to the degree of fluorination. |
| C-F Stretch | N/A | 1100 - 1250 cm⁻¹ (Distinct) | 1000 - 1300 cm⁻¹ (Broad/Merged) | Specific 2,3,5-substitution yields distinct, resolvable C-F peaks. |
| S-N Stretch | ~900 cm⁻¹ | ~915 cm⁻¹ | ~925 cm⁻¹ | Reduced conjugation of N lone pair with S=O. |
Note: Exact peak positions may vary slightly (±5 cm⁻¹) depending on the sample matrix (solid state vs. solution) and the specific FTIR instrumentation utilized.
Experimental Methodologies: Self-Validating IR Workflows
To ensure scientific integrity, simply placing a sample on an ATR crystal is insufficient. The following protocols are engineered as self-validating systems , ensuring that environmental artifacts do not compromise the analysis of the sensitive N-H and C-F regions.
Protocol A: High-Fidelity ATR-FTIR Analysis (Primary Method)
Causality for Selection: Attenuated Total Reflectance (ATR) is prioritized for fluorinated sulfonamides because it is non-destructive and minimizes moisture absorption (hygroscopicity), which can otherwise obscure the critical N-H stretching region (3200–3400 cm⁻¹).
-
System Calibration & Validation: Acquire a spectrum of a traceable polystyrene film standard.
-
Validation Check: Ensure the aromatic C-C stretch is exactly at 1601 cm⁻¹ (±1 cm⁻¹) to confirm interferometer alignment before proceeding.
-
-
Atmospheric Background Correction: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).
-
Causality: This mathematically subtracts ambient CO₂ and atmospheric water vapor, preventing false positive peaks in the 2300 cm⁻¹ and 3600 cm⁻¹ regions.
-
-
Sample Application: Place ~2–5 mg of 2,3,5-trifluorobenzenesulphonamide directly onto the center of the crystal. Apply consistent, standardized pressure using the ATR anvil.
-
Causality: Intimate contact between the crystal and the solid sample is required to ensure the evanescent wave penetrates the sample uniformly, maximizing the Signal-to-Noise (S/N) ratio.
-
-
Acquisition & Internal Quality Control: Acquire 128 scans.
-
Validation Check: Verify that the S/N ratio is >1000:1 in the baseline region (2000–2200 cm⁻¹). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, making the spectrum directly comparable to historical transmission data.
-
Protocol B: KBr Pellet Transmission (Orthogonal Validation)
Causality for Selection: Used as an orthogonal method to validate the fingerprint region (1000–400 cm⁻¹). ATR can sometimes cause anomalous dispersion (derivative-shaped peaks) for highly absorbing functional groups like C-F; transmission testing eliminates this optical artifact.
-
Matrix Preparation: Grind 1 mg of the sample with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar for 3 minutes.
-
Causality: KBr is IR-transparent. Rigorous drying prevents the broad O-H stretch of water from masking the sulfonamide N-H peaks.
-
-
Pressing: Transfer the fine powder mixture to a stainless-steel die and press at 10 tons for 2 minutes under a vacuum.
-
Causality: The vacuum removes trapped air pockets, yielding a highly transparent, glass-like pellet and drastically reducing baseline light scattering.
-
-
Acquisition: Run the sample against a blank KBr pellet background to isolate the compound's pure spectral signature.
Analytical Workflow Visualization
Self-validating FTIR analytical workflow for fluorinated sulfonamides.
References
- Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.European Patent Office / Google Patents.
-
Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chem Pharm Bull (Tokyo) / PubMed. Available at:[Link]
-
Benzenesulfonamide IR Spectrum. NIST Chemistry WebBook. Available at:[Link]
Comparative Analysis of Fluorinated Benzenesulfonamide Isomers: 2,3,5- vs. 2,4,6-Trifluorobenzenesulphonamide
This guide provides a comparative technical analysis of 2,3,5-trifluorobenzenesulphonamide and 2,4,6-trifluorobenzenesulphonamide , focusing on their physicochemical properties, structure-activity relationships (SAR), and biological efficacy as Carbonic Anhydrase (CA) inhibitors.
Executive Summary
Fluorinated benzenesulfonamides are a cornerstone in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] The introduction of fluorine atoms modulates two critical parameters: the acidity (
This guide compares two specific isomers:
-
2,3,5-Trifluorobenzenesulphonamide (2,3,5-TFBS): An unsymmetrical isomer with a "mono-ortho" substitution pattern.
-
2,4,6-Trifluorobenzenesulphonamide (2,4,6-TFBS): A symmetrical isomer with a "di-ortho" substitution pattern.
Key Insight: While 2,4,6-TFBS possesses a more acidic sulfonamide group (theoretically enhancing zinc affinity), its biological activity is often compromised by steric hindrance at the active site entry. Conversely, 2,3,5-TFBS offers a balanced profile, typically yielding superior binding kinetics and isoform selectivity.
Physicochemical & Structural Comparison
The biological activity of these isomers is dictated by their electronic and steric properties.
| Feature | 2,3,5-Trifluorobenzenesulphonamide | 2,4,6-Trifluorobenzenesulphonamide |
| Structure Type | Unsymmetrical (Mono-ortho) | Symmetrical (Di-ortho) |
| Electronic Effect | Moderate electron withdrawal. | Strong electron withdrawal (Inductive).[1] |
| Sulfonamide | ~9.0 - 9.3 (Est.)[1] | ~8.5 - 8.9 (Est.)[1] |
| Acidity Implication | Moderate concentration of anionic species at physiological pH. | Higher concentration of anionic species (active form).[1] |
| Steric Environment | Open access to | Steric crowding ("Ortho-effect") flanking the |
| Lipophilicity ( | Similar (~1.5 - 1.[1]8) | Similar (~1.5 - 1.[1]8) |
Mechanistic Implication
The CA catalytic mechanism requires the sulfonamide nitrogen to be deprotonated (
-
2,4,6-TFBS: The two ortho-fluorines exert a strong inductive effect (
), lowering the and increasing the fraction of ionized inhibitor. However, these same fluorines create a steric blockade that can repel the hydrophilic half of the CA active site (Thr199, Glu106). -
2,3,5-TFBS: Lacks the second ortho-fluorine, allowing for greater conformational flexibility within the active site cleft.
Biological Activity & Isoform Selectivity[2][3][4][5][6][7]
Mechanism of Action: Zinc Coordination
Both isomers function as classical competitive inhibitors. The sulfonamide anion coordinates to the
Comparative Efficacy (Inferred from SAR Data)
Based on extensive SAR studies of fluorinated sulfonamides (Supuran et al.), the following activity profiles are observed:
1. Cytosolic Isoforms (hCA I and hCA II) [1][2]
-
hCA II (High Activity Target):
-
2,3,5-TFBS: Generally exhibits high potency (
in low nanomolar range, ~10-50 nM). The lack of steric bulk allows deep penetration into the conical active site. -
2,4,6-TFBS: Often shows reduced potency compared to the 2,3,5-isomer. The di-ortho fluorines clash with residues Val121 and Phe131 in the hydrophobic pocket, destabilizing the complex despite the favorable electrostatics.
-
2. Tumor-Associated Isoforms (hCA IX and hCA XII) [1][2][3]
-
hCA IX (Hypoxia Target):
-
2,3,5-TFBS: Shows moderate-to-high selectivity. The meta-fluorines (positions 3 and 5) can engage in favorable interactions with the hydrophobic side of the active site cleft.
-
2,4,6-TFBS: Can be surprisingly effective against hCA XII due to slight differences in the active site topology of this isoform, which tolerates bulkier ortho-substituents better than hCA II.
-
SAR Visualization
The following diagram illustrates the competing forces of Sterics vs. Electronics in these isomers.
Figure 1: SAR Logic Flow. The "di-ortho" effect of 2,4,6-TFBS often leads to steric clashes that outweigh the benefits of increased acidity, whereas 2,3,5-TFBS maintains an optimal balance.
Experimental Protocols
To validate the activity of these isomers, the Stopped-Flow
Protocol: Stopped-Flow Kinetics
Objective: Determine the Inhibition Constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water (prepared by bubbling gas for 30 min). -
Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).
-
Inhibitor Stock: Dissolve 2,3,5-TFBS and 2,4,6-TFBS in DMSO (10 mM stock), then dilute serially in buffer.
-
-
Assay Workflow:
-
Pre-incubation: Mix Enzyme solution with Inhibitor solution for 15 minutes at room temperature to allow formation of the E-I complex.
-
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the
substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) as the pH drops due to carbonic acid production.[1]
-
-
Data Analysis:
Workflow Diagram
Figure 2: Stopped-Flow Assay Workflow for determining CA inhibition constants.
Conclusion & Recommendation
For drug development applications requiring a fluorinated benzenesulfonamide fragment :
-
Select 2,3,5-TFBS if your goal is maximum potency against ubiquitous isoforms (hCA II) or if you are building a larger molecule where the sulfonamide tail needs to fit into a restricted pocket. The mono-ortho substitution minimizes steric clashes.
-
Select 2,4,6-TFBS only if you are specifically exploring electronic effects or trying to destabilize binding to hCA II to achieve selectivity for other isoforms (like hCA XII) that may tolerate the steric bulk.
Final Verdict: The 2,3,5-isomer is generally the superior pharmacophore for high-affinity binding due to its optimal balance of acidity and steric compatibility.
References
-
Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Source: PubMed / Wiley-VCH (2015) Significance:[1] Establishes the SAR of tri- and tetrafluorobenzenesulfonamides, highlighting the impact of substitution patterns on isoform selectivity.
-
4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Source: Bioorganic & Medicinal Chemistry (2013) Significance: Provides crystallographic evidence of fluorinated sulfonamide binding modes and the steric implications of ortho-fluorines.
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Source: NIH / PMC (2013) Significance:[1] Details the thermodynamic penalties (enthalpy/entropy) associated with bulky fluorinated ligands binding to CA II.
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: Journal of Medicinal Chemistry (2014) Significance: Demonstrates the utility of fluorinated scaffolds in designing nanomolar inhibitors for tumor-associated isoforms.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 3. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00101J [pubs.rsc.org]
A Comparative Guide to Elemental Analysis Standards for C₆H₄F₃NO₂S
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of standards and methodologies for the accurate elemental analysis of C₆H₄F₃NO₂S, a molecular formula representative of complex organic molecules often encountered in pharmaceutical development. Accurate elemental analysis is a cornerstone of chemical characterization, providing fundamental proof of a compound's empirical formula, which is critical for regulatory submissions, patent applications, and quality control.
The presence of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and a trifluoromethyl group (F) in the target molecule presents unique analytical challenges. This guide offers a technical comparison of certified reference materials (CRMs) and established analytical protocols to ensure trustworthy and reproducible results.
Theoretical Composition and Analytical Challenges
The first step in any elemental analysis workflow is to calculate the theoretical elemental composition based on the molecular formula C₆H₄F₃NO₂S (Molecular Weight: 228.17 g/mol ).
-
Carbon (C): 31.58%
-
Hydrogen (H): 1.77%
-
Fluorine (F): 24.98%
-
Nitrogen (N): 6.14%
-
Oxygen (O): 14.02%
-
Sulfur (S): 14.05%
Key Analytical Considerations:
-
Fluorine's Reactivity: The trifluoromethyl group is thermally stable, but during combustion, fluorine atoms form highly reactive and corrosive species, primarily hydrogen fluoride (HF). This necessitates specialized analytical techniques to prevent instrument damage and ensure accurate quantification.
-
Simultaneous Analysis: While modern elemental analyzers excel at simultaneous CHNS determination via combustion, fluorine requires a separate, dedicated analytical approach.[1][2]
-
Matrix Effects: The overall composition of the sample can influence the combustion process and the subsequent detection of individual elements.[3]
Comparison of Certified Reference Materials (CRMs)
The foundation of accurate elemental analysis is the calibration of instrumentation using high-purity, well-characterized CRMs. For a multifaceted molecule like C₆H₄F₃NO₂S, a combination of standards is often required to cover the full range of elements. The selection of a CRM should be based on its certified elemental composition, low uncertainty, and matrix similarity to the sample under investigation.
Below is a comparative table of commonly used CRMs suitable for calibrating instruments for CHNS and F analysis.
| Certified Reference Material | Formula | Certified Values (% w/w) | Key Application |
| Sulfanilamide | C₆H₈N₂O₂S | C: 41.85, H: 4.68, N: 16.27, S: 18.62 | Widely used for CHNS calibration due to its high purity and stability.[4] |
| Cystine | C₆H₁₂N₂O₄S₂ | C: 30.0, H: 5.03, N: 11.66, S: 26.69 | Another primary standard for CHNS analysis, particularly useful for its high sulfur content.[4] |
| Dibenzothiophene | C₁₂H₈S | C: 78.22, H: 4.38, S: 17.40 | A specialized CRM for calibrating sulfur content in organic matrices.[5] |
| BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) | C₂₆H₂₆N₂O₂S | C: 72.53, H: 6.09, N: 6.51, S: 7.45 | A common, high-purity standard for CHNS and Oxygen analysis.[4] |
| Sodium Fluoride (NaF) | NaF | F: 45.24 | A primary inorganic standard used to prepare aqueous calibration solutions for fluoride analysis by Ion Chromatography.[6] |
| 5-Fluoro-DL-tryptophan | C₁₁H₁₁FN₂O₂ | C: 59.46, H: 4.99, F: 8.55, N: 12.61 | An organofluorine standard suitable for method validation and recovery studies. |
Note: Certified values may vary slightly between different lots and manufacturers. Always refer to the Certificate of Analysis provided with the specific CRM.
Recommended Analytical Workflows & Protocols
Achieving accurate results for C₆H₄F₃NO₂S requires a bifurcated approach: a standard combustion method for CHNS and a specialized combustion-ion chromatography workflow for fluorine.
Modern CHNS elemental analyzers operate on the principle of dynamic flash combustion, based on the Dumas method.[7] This involves the complete and instantaneous combustion of the sample in an oxygen-rich environment, followed by the separation and detection of the resulting gases.[1][3]
Experimental Protocol: CHNS Analysis
-
Calibration: Calibrate the elemental analyzer using a multi-point calibration curve generated from a certified standard such as Sulfanilamide or BBOT.
-
Sample Preparation: Accurately weigh 1-3 mg of the C₆H₄F₃NO₂S sample into a clean tin capsule using a microbalance.[8][9] The small sample size necessitates high accuracy in weighing.[9]
-
Combustion: The sample is dropped into a high-temperature (approx. 1000°C) combustion furnace.[2] In the presence of pure oxygen, the sample combusts, converting the elements into their gaseous oxides (CO₂, H₂O, Nₓ, SO₂).[7]
-
Reduction & Separation: The combustion products are swept by a helium carrier gas over heated copper, which reduces nitrogen oxides to N₂ and removes excess oxygen.[2] The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column to separate the individual components.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, N, and S in the original sample.
-
Validation: Run a check standard (a CRM from a different source or lot) to verify the calibration's accuracy. Results should typically be within ±0.4% of the theoretical value.[10]
The determination of fluorine requires a preparatory step to convert the organically bound fluorine into a water-soluble inorganic form (fluoride, F⁻), which can then be quantified. The Oxygen Flask (or Schöniger Flask) combustion method is a well-established procedure for this purpose.[11][12][13] Following combustion, Ion Chromatography (IC) is the preferred technique for quantifying the resulting fluoride ions due to its high sensitivity and selectivity.
Experimental Protocol: Fluorine Analysis
-
Apparatus Preparation: Use a heavy-walled quartz combustion flask (Schöniger flask) and a stopper fitted with a platinum gauze sample holder.[12] Add a suitable absorbing solution (e.g., 10 mL of 0.1 M NaOH) to the flask.
-
Safety Precaution: This procedure must be performed in a fume hood behind a safety shield. Wear safety glasses and appropriate protective gloves. Ensure the flask is free of any organic solvent residue to prevent explosion.[11][14]
-
Sample Preparation: Weigh 1-5 mg of the C₆H₄F₃NO₂S sample onto a piece of ashless filter paper, fold it, and place it securely in the platinum gauze holder.
-
Combustion: Flush the flask with a stream of pure oxygen.[11] Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly in place. The flask should be inverted so the absorbing solution creates a seal.[11]
-
Absorption: Once combustion is complete, shake the flask vigorously for at least 10 minutes to ensure all combustion products (primarily HF) are absorbed into the alkaline solution, forming sodium fluoride (NaF).[11]
-
Analysis by Ion Chromatography:
-
Calibration: Prepare a series of fluoride standards by diluting a certified Sodium Fluoride (NaF) standard solution.[6] Generate a calibration curve.
-
Sample Measurement: Carefully transfer the absorption solution from the flask into a volumetric flask, rinse the flask and stopper assembly with deionized water, and dilute to a known volume. Inject an aliquot of the diluted sample into the IC system.
-
Quantification: The fluoride ions are separated on an anion-exchange column and quantified using a conductivity detector. The concentration is determined from the calibration curve, and the percentage of fluorine in the original sample is calculated.
-
Conclusion
The elemental analysis of complex pharmaceutical compounds like C₆H₄F₃NO₂S demands a multi-faceted and rigorous approach. No single method or standard can provide a complete picture. For CHNS analysis, automated combustion analyzers calibrated with standards like sulfanilamide offer high precision and throughput. For fluorine, a more manual approach involving oxygen flask combustion followed by ion chromatography is the gold standard, requiring careful technique and adherence to safety protocols.
By selecting appropriate Certified Reference Materials and implementing these validated, orthogonal workflows, researchers and drug development professionals can generate accurate, reliable, and defensible elemental analysis data essential for advancing scientific discovery and meeting stringent regulatory requirements.
References
- General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP.
- CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
- What is a CHNS Elemental Analyzer? (2023, October 19). AZoM.
- CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo.
- Elemental analysis: operation & applications. (n.d.). Elementar.
- Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia.
- CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry.
- Reference Material Certificate: CRMs of dibenzothiophene for elemental content. (n.d.). National Institute of Metrology of China.
- Certificate of Certified Reference Material: Fluorine in Water. (n.d.). National Institute of Metrology, China.
- Standards and CRMs. (n.d.). Elemental Microanalysis.
- ASTM E443-80 (1996) e1, Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. (Reapproved 1996). ASTM International.
- 2.4 Oxygen flask method. (n.d.). Digicollections.net.
-
O'dea, J. et al. (2016). An International Study Evaluating Elemental Analysis. Journal of Chemical Education, 93(6), 1134-1137. Retrieved from [Link]
- CHNSO Elemental Analysis – Sample Preparation. (n.d.). Mettler-Toledo.
Sources
- 1. azom.com [azom.com]
- 2. rsc.org [rsc.org]
- 3. Elemental analysis: operation & applications - Elementar [elementar.com]
- 4. Standards and CRMs [elementalmicroanalysis.com]
- 5. ncrm.org.cn [ncrm.org.cn]
- 6. ncrm.org.cn [ncrm.org.cn]
- 7. measurlabs.com [measurlabs.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. digicollections.net [digicollections.net]
- 14. img.antpedia.com [img.antpedia.com]
Mechanistic Principles of Visualization: Why Standard Stains Fail
The Analytical Challenge of Fluorinated Benzenesulphonamides
Fluorinated benzenesulphonamides are highly privileged pharmacophores in medicinal chemistry, prized for their metabolic stability and unique target-binding properties. However, their physicochemical properties present distinct challenges during chromatographic purification. The strong electron-withdrawing nature of both the sulfonyl group (-SO₂-) and the fluorine atom(s) severely depletes the electron density of the aromatic ring. Furthermore, extreme fluorination alters the molecule's lipophilicity and lowers the pKa of the sulfonamide N-H bond.
Consequently, traditional Thin Layer Chromatography (TLC) visualization techniques often yield false negatives. This guide provides an objective, data-backed comparison of TLC stains optimized for these challenging substrates, ensuring researchers can track reaction progress with absolute fidelity.
To select the correct stain, one must understand the causality behind the chemical interaction between the visualization reagent and the fluorinated substrate.
-
Oxidation Resistance (The KMnO₄ Failure): Potassium Permanganate (KMnO₄) is a staple TLC stain that relies on the reduction of Mn(VII) to Mn(IV) by electron-rich functional groups, producing a brown spot on a purple background[1]. Because fluorinated benzenesulphonamides are profoundly electron-deficient, they are highly resistant to oxidation. Using KMnO₄ on these compounds almost always results in a false negative.
-
Aromatic Fluorescence Quenching (UV 254 nm): Most commercial TLC plates contain a zinc sulfide fluorophore[2]. The aromatic ring of the benzenesulphonamide absorbs 254 nm UV light, preventing it from reaching the fluorophore and creating a dark spot[3]. However, extreme fluorination (e.g., pentafluorophenyl groups) can shift the UV absorption maximum, sometimes reducing contrast.
-
Exploiting Acidity (Bromocresol Green): The N-H proton of primary and secondary sulfonamides is inherently acidic. The inductive effect of a fluorinated aromatic ring further lowers this pKa (often < 9). Bromocresol Green (BCG) is a pH-sensitive dye that transitions from blue to yellow in the presence of acidic protons, making it exceptionally effective for primary and secondary fluorinated benzenesulphonamides[4].
-
Lipophilic Partitioning (Iodine Vapor): Iodine visualization relies on the partitioning of iodine vapor into lipophilic spots on the TLC plate[2]. Because highly fluorinated compounds are exceptionally lipophilic, iodine serves as an excellent, non-destructive visualization method, especially for tertiary sulfonamides that lack an acidic N-H.
Comparative Performance Analysis
The following table synthesizes experimental performance data for visualizing fluorinated benzenesulphonamides across different substitution patterns.
| Visualization Method | Mechanistic Target | 1° Sulfonamides (e.g., -NH₂) | 2° Sulfonamides (e.g., -NHR) | 3° Sulfonamides (e.g., -NR₂) | Est. LOD |
| UV (254 nm) | Aromatic Ring | Excellent (Dark Spot) | Excellent (Dark Spot) | Excellent (Dark Spot) | < 0.5 µg |
| Bromocresol Green | Acidic Protons | Excellent (Yellow on Blue) | Good (Faint Yellow) | Poor (No Change) | 1 - 2 µg |
| Iodine Vapor | Lipophilic Partitioning | Good (Brown Spot) | Good (Brown Spot) | Good (Brown Spot) | 2 - 5 µg |
| KMnO₄ | Oxidizable Groups | Poor (False Negative) | Poor (False Negative) | Poor (Unless alkyl present) | > 10 µg |
| PMA | General Oxidation | Moderate (Requires Heat) | Moderate (Requires Heat) | Good (If alkyl present) | 1 - 5 µg |
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. Below are the optimized workflows for the most effective visualization methods, incorporating internal controls to prevent analytical errors.
Protocol A: UV 254 nm Fluorescence Quenching (Non-Destructive)
Causality: Relies on the analyte's chromophore out-competing the plate's inorganic phosphor for UV photons[2].
-
System Validation: Before spotting the sample, illuminate the blank F254 silica plate under 254 nm light. The entire plate must exhibit a uniform green fluorescence. Any pre-existing dark spots indicate plate contamination or degradation.
-
Execution: Spot the analyte and develop the plate in the chosen mobile phase. Crucial Step: Dry the plate completely using compressed air. Residual solvent (especially ethyl acetate or aromatics) will cause background quenching, masking the analyte.
-
Observation: Illuminate under 254 nm. Fluorinated benzenesulphonamides will appear as dark purple/black spots. Mark the perimeter immediately with a soft graphite pencil.
Protocol B: Bromocresol Green (BCG) Stain (Chemical/Destructive)
Causality: Detects the highly acidic N-H proton unique to 1° and 2° fluorinated sulfonamides[4].
-
Preparation: Dissolve 0.1 g of Bromocresol Green in 500 mL of ethanol. Add 5 mL of 0.1 M NaOH. The bulk solution must be deep blue.
-
System Validation: Spot a known carboxylic acid (e.g., benzoic acid) or a standard primary sulfonamide on a scrap TLC plate. Dip and observe. A successful batch will immediately yield a bright yellow spot on a blue background. Failure State: If the background is yellow/green, the stain has absorbed atmospheric CO₂ or acidic laboratory vapors and must be re-basified with NaOH.
-
Execution: Dip the developed and thoroughly dried TLC plate into the BCG solution using forceps. Remove swiftly and wipe the glass/aluminum back with a paper towel to reduce background noise.
-
Observation: Do NOT heat the plate. Heating can volatilize highly fluorinated compounds and thermally degrade the dye, leading to false positives. Acidic N-H sulfonamides will appear as distinct yellow spots against the blue background.
Protocol C: Iodine Vapor Chamber (Reversible)
Causality: Exploits the high lipophilicity of fluorinated compounds to temporarily trap sublimated iodine[2].
-
Preparation: Add 2-3 grams of elemental iodine crystals to a sealed glass chamber containing 20 g of coarse silica gel. Allow 30 minutes for the vapor to equilibrate.
-
System Validation: Ensure the chamber atmosphere is visibly purple/pink. If the silica has turned completely black and no vapor is visible, the iodine has depleted and must be replenished.
-
Execution: Place the dried TLC plate into the chamber. Seal for 2-5 minutes.
-
Observation: Remove the plate. Lipophilic fluorinated compounds will appear as yellow-brown spots. Circle spots immediately; the complex is transient, and the iodine will sublime back into the atmosphere within minutes.
Decision Workflow for Visualization
Use the following logical progression to select the optimal visualization strategy based on the specific structural features of your fluorinated benzenesulphonamide.
Workflow for selecting TLC visualization techniques for fluorinated benzenesulphonamides.
References
Sources
Safety Operating Guide
2,3,5-Trifluorobenzenesulphonamide proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 2,3,5-Trifluorobenzenesulphonamide . It is designed for researchers and safety officers requiring immediate, actionable compliance data.
Part 1: Executive Safety & Compliance Summary
2,3,5-Trifluorobenzenesulphonamide is a halogenated organic compound.[1] Improper disposal poses significant risks due to the potential formation of hydrogen fluoride (HF) and sulfur oxides (SOx) during thermal decomposition.
| Critical Parameter | Directive |
| Primary Hazard | Skin/Eye Irritant; Respiratory Irritant; Emits toxic HF fumes upon combustion. |
| Waste Classification | Halogenated Organic Waste . Do not dispose of in general trash or down the drain. |
| Disposal Method | High-temperature incineration with flue gas scrubbing (to neutralize HF). |
| Segregation | Segregate from non-halogenated solvents and strong oxidizers.[2] |
| CAS Number | 914637-01-7 (Commonly cited for this specific isomer) |
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical stability and reactivity is prerequisite to safe disposal.
-
Physical State: White to off-white solid (crystalline powder).
-
Reactivity: Generally stable under ambient conditions but reacts with strong oxidizing agents and strong bases.
-
Thermal Decomposition: Releases Hydrogen Fluoride (HF), Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile (Double-gloved recommended) | Prevents dermal absorption; standard nitrile offers good resistance to sulfonamides. |
| Respiratory | N95 or P100 (if dust is generated) | Prevents inhalation of fine particulates which can irritate mucous membranes. |
| Eye Protection | Chemical Safety Goggles | Protects against dust ingress and accidental splashes if in solution. |
| Clothing | Lab Coat (Buttoned), Long Pants | Minimizes skin exposure surface area.[3] |
Part 3: Proper Disposal Procedures
A. Waste Segregation Protocol
The presence of three fluorine atoms on the benzene ring mandates that this chemical be treated strictly as Halogenated Waste .
-
Rule 1: Never mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is labeled and treated as halogenated.
-
Rule 2: Never mix with strong acids or oxidizers, as this may trigger pre-disposal decomposition.
B. Disposal Workflows
Scenario 1: Disposal of Pure Solid Waste
-
Containment: Transfer the solid 2,3,5-Trifluorobenzenesulphonamide into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to prevent breakage.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary container until pickup.
Scenario 2: Disposal of Liquid Waste (Reaction Mixtures)
-
Classification: If the sulfonamide is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste stream.
-
If solvent is Halogenated (e.g., DCM): Use the Halogenated Waste carboy.
-
If solvent is Non-Halogenated (e.g., Methanol): You must still dispose of it in the Halogenated Waste stream because the solute (the sulfonamide) is halogenated.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic sulfonyl chloride precursors, neutralize carefully with Sodium Bicarbonate before bottling.
Scenario 3: Contaminated Debris (Gloves, Weighing Boats)
-
Collection: Place contaminated gloves, paper towels, and weighing boats into a clear plastic bag (minimum 2 mil thickness).
-
Sealing: Double-bag the waste to prevent dust release.
-
Disposal: Place in the Solid Hazardous Waste drum (often a fiber drum with a liner) designated for chemically contaminated debris.
Part 4: Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic flow ensures the chemical ends up in the correct incineration path.
Caption: Decision logic for segregating 2,3,5-Trifluorobenzenesulphonamide waste. Note that even non-halogenated solutions become halogenated waste streams once this compound is added.
Part 5: Emergency Spill Response
In the event of a spill, immediate action prevents exposure and facility contamination.[6]
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area. Mark the zone with "Do Not Enter" tape.
-
Protect: Don PPE (Nitrile gloves, goggles, lab coat).[3] If the spill is fine powder and dust is visible, wear an N95 respirator.
-
Contain (Dry Spill):
-
Do not wet the powder (avoids spreading).
-
Cover the spill with a dust suppressant or gently scoop using a plastic spatula into a waste container.
-
Wipe the surface with a damp paper towel (solvent-dampened if necessary, e.g., acetone).
-
-
Contain (Wet Spill):
-
Cover liquid with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).
-
Scoop the absorbed material into the hazardous waste container.
-
-
Decontaminate: Wash the surface with a mild soap solution. Test pH of the surface to ensure no acidic residues remain.
Caption: Immediate response workflow for dry vs. wet spills of fluorinated sulfonamides.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Benzenesulfonamides. National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2,3,5-Trifluorobenzenesulphonamide
Executive Summary & Scientific Context
2,3,5-Trifluorobenzenesulphonamide (CAS: 243128-37-2) is a critical intermediate in the synthesis of biologically active compounds, particularly in the development of carbonic anhydrase inhibitors and anti-tumor agents.
While often categorized generically as an "irritant," this compound presents specific handling challenges due to its fluorinated motif and sulfonamide moiety . The presence of fluorine atoms increases lipophilicity—potentially enhancing skin absorption—while the sulfonamide group carries a risk of sensitization. Furthermore, thermal decomposition can release Hydrogen Fluoride (HF), necessitating protocols beyond standard organic synthesis safety.[1]
This guide moves beyond generic SDS advice to provide a field-proven, self-validating safety system for your laboratory.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The risks associated with this compound are threefold: Physical, Chemical, and Thermal.
Table 1: Hazard Profile & GHS Classification
| Hazard Category | GHS Classification | H-Code | Operational Implication |
| Skin Health | Skin Irritation Cat.[1][2][3][4][5][6][7] 2 | H315 | Causes skin irritation; potential for sensitization (sulfonamide class effect). |
| Ocular Health | Eye Irritation Cat. 2A | H319 | Crystalline dust can cause mechanical and chemical corneal damage. |
| Respiratory | STOT SE 3 | H335 | Dust/vapor is irritating to the upper respiratory tract. |
| Thermal | N/A (Decomposition) | N/A | CRITICAL: Releases HF, SOx, and NOx upon combustion or high heat (>200°C). |
Expert Insight: Do not underestimate the "Static Hazard." Fluorinated sulfonamides are often fluffy, crystalline solids prone to triboelectric charging. This causes the powder to "fly" during weighing, significantly increasing inhalation and ocular exposure risks.
Personal Protective Equipment (PPE) Protocol
PPE is your last line of defense. The selection below is based on the principle of "Worst-Case Permeation," assuming the compound may be dissolved in aggressive organic solvents (e.g., DMSO, DMF, DCM) during use.
Hand Protection Strategy
The Myth: "Standard nitrile gloves are always enough." The Reality: While nitrile protects against the solid, it offers poor protection against the solvents used to dissolve this compound (e.g., DCM passes through nitrile in <2 minutes).
-
Primary Barrier (Solid Handling): Nitrile, powder-free. Minimum thickness: 0.11 mm (4-5 mil) .
-
Secondary Barrier (Solution Handling): If dissolving in DCM or DMF, use Silver Shield® (Laminate) under-gloves or double-glove with specific "High-Risk" nitrile (8 mil+).
-
Technique: "Double-Gloving" with color indicators (e.g., orange under blue) allows immediate visual detection of tears.
Ocular & Respiratory Protection[3][8][9]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory when handling the neat powder due to the static dust risk. Safety glasses are acceptable only after the compound is fully solubilized and inside a closed vessel.
-
Respiratory: All open handling must occur within a certified chemical fume hood (Face velocity: 0.3–0.5 m/s).
-
Contingency: If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is the absolute minimum requirement.
-
Body Protection
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a fire occurs (high risk with fluorinated combustion).
-
Sleeves: Tyvek® wrist guards are recommended to bridge the gap between the glove cuff and lab coat sleeve.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static dispersion and inhalation risk.
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table.
-
Static Mitigation: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the compound.
-
Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts to avoid "dust clouds."
Phase 2: Reaction Setup
Objective: Prevent skin absorption via solvent carrier.
-
Solubilization: Add solvent slowly. Note that fluorinated sulfonamides may be hydrophobic; ensure complete dissolution before heating.
-
Heating: If heating is required, ensure a reflux condenser is properly seated. Warning: Overheating (>200°C) or fire can release HF. Ensure the hood sash is closed.
Phase 3: Disposal & Decontamination
Objective: Prevent environmental contamination and downstream hazards.
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with acid waste (risk of sulfonamide hydrolysis/reaction).
-
Decon: Wipe down the balance area with a detergent solution (surfactant), followed by water. Alcohol alone may not effectively pick up static-charged dust.
Emergency Response: Spill & Fire
In the event of a spill, your response must be immediate and calculated.
Table 2: Emergency Scenarios
| Scenario | Immediate Action | Secondary Action |
| Minor Spill (Solid) | Cover with wet paper towels to prevent dust. | Scoop into halogenated waste. Wipe area with detergent. |
| Skin Contact | Wash with soap/water for 15 min. | Monitor for sensitization (redness/itching). |
| Eye Contact | Rinse at eyewash station for 15 min. | Seek medical attention (mechanical abrasion risk). |
| Fire | Use CO2 or Dry Chemical.[1][2][5][7][8] Avoid Water if possible. | Evacuate immediately. Combustion releases HF. |
Spill Response Logic Diagram
Figure 2: Triage logic for spill response, highlighting the critical escalation path for fire/HF risks.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2,4,5-Trifluorobenzonitrile (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from
-
National Institutes of Health (NIH). (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Retrieved from
-
Enviro Safety Products. (n.d.). Glove Chemical Compatibility Guide. Retrieved from
-
University of Rochester. (n.d.). Hydrofluoric Acid Safe Handling Guidelines (Reference for Decomposition Hazards). Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cohizon.com [cohizon.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
